molecular formula C20H19F3N2O4 B10860745 Trifloxystrobin-d6

Trifloxystrobin-d6

Cat. No.: B10860745
M. Wt: 414.4 g/mol
InChI Key: ONCZDRURRATYFI-XIUGLJPYSA-N
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Description

Trifloxystrobin-d6 is a useful research compound. Its molecular formula is C20H19F3N2O4 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

414.4 g/mol

IUPAC Name

methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18-/i4D,5D,7D,10D,12D2

InChI Key

ONCZDRURRATYFI-XIUGLJPYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])/C(=N/OC)/C(=O)OC)C([2H])([2H])O/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)[2H])[2H]

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Advanced Technical Guide: Applications of Trifloxystrobin-d6 in Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Trifloxystrobin-d6 (CAS 2470226-50-5) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Trifloxystrobin residues in complex food and environmental matrices. It addresses the critical challenge of matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a validated, self-correcting protocol using QuEChERS extraction. By leveraging the physicochemical identity of the d6-isotopologue, laboratories can achieve regulatory compliance (SANTE/11312/2021) with enhanced accuracy and precision.

Introduction: The Matrix Effect Challenge

In modern residue analysis, the suppression or enhancement of ionization signals by co-eluting matrix components (phospholipids, pigments, sugars) compromises data integrity.[1] This is particularly acute for strobilurin fungicides like Trifloxystrobin, which are widely used on high-water-content crops (tomatoes, cucumbers) and complex matrices (ginseng, soil).

This compound serves as the definitive solution to these challenges. As a deuterated analog, it shares the exact retention time and ionization behavior as the target analyte but is spectrally distinct. This allows it to "experience" the exact same matrix suppression/enhancement as the native compound, mathematically correcting the final quantification in real-time.

Physicochemical Profile & Isotopic Distinction[2]

Understanding the structural relationship between the analyte and its internal standard is prerequisite for method development.

FeatureTrifloxystrobin (Native)This compound (IS)
CAS Number 141517-21-72470226-50-5
Formula C₂₀H₁₉F₃N₂O₄C₂₀H₁₃D₆F₃N₂O₄
Molecular Weight 408.37 g/mol 414.41 g/mol
Precursor Ion [M+H]⁺ m/z 409.1 m/z 415.1
LogP 4.5 (Hydrophobic)4.5 (Identical)
Retention Time ~9.7 min~9.7 min (Co-eluting)

Key Technical Insight: The +6 Da mass shift is achieved through deuteration of the central phenyl ring (d4) and the methyl linker (d2). This shift is sufficient to prevent "cross-talk" (spectral overlap) between the native and IS channels in low-resolution mass spectrometry.

Mechanism of Action: Ionization Compensation

The following diagram illustrates how this compound compensates for signal loss in a "dirty" matrix (e.g., soil extract).

MatrixEffect cluster_0 Electrospray Ionization (ESI) Source Matrix Matrix Components (Phospholipids) Charge Available Charge (Protons) Matrix->Charge Competes for Analyte Trifloxystrobin (Native) Analyte->Charge Competes for IS This compound (Internal Standard) IS->Charge Competes for Detector Mass Spectrometer Detector Charge->Detector Ionized Molecules Result Quantification Ratio (Native/IS) Detector->Result Signal Suppression Cancels Out

Figure 1: Mechanism of Matrix Effect Compensation. Both Native and d6-IS compete for limited charge in the ESI source. Since both are suppressed equally, the ratio of their signals remains constant, yielding accurate quantification.

Experimental Workflow: QuEChERS & LC-MS/MS Protocol

This protocol is designed for high-throughput analysis of vegetable matrices (e.g., tomato, cucumber) compliant with AOAC 2007.01 or EN 15662 standards.

Phase 1: Sample Preparation (QuEChERS)
  • Homogenization: Cryogenically mill 10 g of sample to prevent thermal degradation.

  • Extraction: Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid.

  • IS Spiking (Critical Step): Add 20 µL of this compound working solution (10 µg/mL) to the extraction tube before shaking. This ensures the IS undergoes the same extraction losses as the analyte.

  • Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 3000 x g for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge.[2]

  • Reconstitution: Dilute extract 1:1 with aqueous mobile phase (0.1% Formic Acid) to match initial mobile phase conditions.

Phase 2: LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Mobile Phase: (A) Water + 0.1% Formic Acid + 5mM Ammonium Formate; (B) Methanol.[3]

MRM Transition Table:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
Trifloxystrobin 409.1186.05020Quantifier
Trifloxystrobin 409.1145.05035Qualifier
This compound 415.1 186.0 *5020Internal Standard

*Note: The 186 fragment (trifluoromethyl-phenyl moiety) often remains unlabeled depending on the specific d6 synthesis. The mass shift in the precursor (415 vs 409) provides the necessary selectivity.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample (10g) Extract Extraction: MeCN + Salts Sample->Extract Spike Spike IS: This compound Spike->Extract Cleanup dSPE Clean-up (PSA/MgSO4) Extract->Cleanup LC UHPLC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio Calculation) MS->Data

Figure 2: Step-by-step analytical workflow emphasizing the early introduction of the Internal Standard.

Validation & Performance Metrics

To validate the efficacy of this compound, the Matrix Factor (MF) should be calculated. A value close to 1.0 indicates perfect compensation, whereas native external calibration often yields MFs < 0.8 (suppression).

ParameterAcceptance Criteria (SANTE/11312/2021)Typical Result with d6-IS
Recovery 70 - 120%95 - 105%
RSD (Precision) ≤ 20%< 5%
Linearity (r²) ≥ 0.99≥ 0.999
Matrix Effect Correction N/A (Self-correcting)98 - 102% (Relative MF)

Troubleshooting Tip: If the d6 signal varies significantly between injections, check for deuterium exchange . While this compound is generally stable, avoid highly acidic storage conditions (pH < 2) for prolonged periods.

References

  • European Food Safety Authority (EFSA). (2018).[4] Reasoned opinion on the modification of the existing maximum residue levels for trifloxystrobin in various crops. EFSA Journal. Link[4]

  • U.S. Environmental Protection Agency (EPA). (2023). Trifloxystrobin: Human Health Risk Assessment for Proposed Uses.[4] Regulations.gov. Link

  • Cayman Chemical. (2024). This compound Product Information and Physical Data.Link

  • EURL-SRM. (2021). Optimization of a Multiresidue Analysis of Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS.Link

  • Takino, M., & Tanaka, T. (2006).[2] Determination of 44 Pesticides in Foodstuffs by LC/MS/MS.[2] Agilent Application Note. Link

Sources

The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Strobilurin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Fungicide Residue Testing

Strobilurin fungicides, including widely used compounds like azoxystrobin, pyraclostrobin, and trifloxystrobin, represent a cornerstone of modern agriculture in managing a broad spectrum of fungal diseases.[1][2] Their efficacy and systemic properties, however, necessitate rigorous monitoring of their residues in food products and environmental matrices to ensure consumer safety and regulatory compliance. The analytical challenge lies not merely in detecting these compounds but in quantifying them with unimpeachable accuracy and precision, often at trace levels within highly complex sample matrices.

This guide eschews a conventional, templated approach to delve into the core principles and practical execution of the most robust methodology for this task: isotope dilution mass spectrometry (IDMS) using deuterated internal standards. We will explore the causal chain from sample preparation to final data analysis, illuminating not just the "how" but the fundamental "why" behind each critical step. This document is intended for researchers and analytical scientists who require a deep, field-proven understanding of how to build a self-validating system for the quantitative analysis of strobilurins.

The Achilles' Heel of Quantitative Analysis: The Matrix Effect

The primary obstacle in trace-level quantification via liquid chromatography-mass spectrometry (LC-MS/MS) is the "matrix effect."[3] This phenomenon refers to the alteration—suppression or enhancement—of the ionization efficiency of a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., sugars, lipids, pigments).[4] In strobilurin analysis of fruits, vegetables, or cereals, these matrix components are abundant and variable. An external calibration curve prepared in a clean solvent cannot account for this sample-specific interference, leading to significant under- or overestimation of the true analyte concentration.

While techniques like matrix-matched calibration can offer a partial solution, they are cumbersome and fail to account for variability between samples of the same type.[5] Furthermore, they do not correct for analyte loss during the multi-step sample preparation process. This is where the principle of isotope dilution becomes indispensable.

The Isotope Dilution Principle: A Self-Validating System

The most effective way to correct for both matrix effects and procedural losses is to introduce a perfect proxy for the analyte at the very beginning of the analytical workflow. This is the role of the stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the target strobilurin.

A deuterated internal standard is chemically identical to the analyte, with the key difference being the replacement of one or more hydrogen atoms with their heavier, stable isotope, deuterium (²H).[6] This subtle change in mass has profound analytical implications:

  • Identical Chemical Behavior: The deuterated standard has the same polarity, solubility, and reactivity as the native analyte. It therefore experiences identical losses during extraction, partitioning, and cleanup steps.

  • Near-Identical Chromatographic Behavior: It co-elutes with the analyte from the LC column, ensuring that both compounds experience the exact same matrix effects at the same moment in time.

  • Distinct Mass-to-Charge Ratio (m/z): The mass spectrometer can easily distinguish the analyte from the internal standard due to the mass difference.

By adding a known concentration of the deuterated internal standard to the sample at the outset, quantification is no longer based on the absolute signal intensity of the analyte, but on the ratio of the analyte's signal to the standard's signal. Any event that suppresses the analyte's signal will suppress the standard's signal to the same degree, leaving the ratio unchanged and the final calculated concentration accurate and reliable.[7][8]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample (e.g., 10g Fruit Puree) Spike Spike with Known Amount of Deuterated Internal Standard (IS) Sample->Spike Step 1 Extract Add Acetonitrile & QuEChERS Salts Spike->Extract Step 2 Cleanup Dispersive SPE (d-SPE) Cleanup Extract->Cleanup Step 3 LC LC Separation (Analyte & IS co-elute) Cleanup->LC MS Mass Spectrometer Detects Analyte & IS Ratio Calculate Peak Area Ratio (Analyte / IS) Quant Quantification (Based on Ratio) Ratio->Quant

Diagram 1: Isotope Dilution Workflow in Strobilurin Analysis.

Experimental Protocol: QuEChERS Extraction with Deuterated Internal Standards

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach perfectly suited for multi-residue pesticide analysis in food matrices.[4][5] The following protocol details its application for strobilurin analysis using an isotope dilution approach.

3.1. Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade).

  • Standards: Certified reference standards of native strobilurins (e.g., azoxystrobin, pyraclostrobin) and their corresponding deuterated internal standards (e.g., Azoxystrobin-d4, Pyraclostrobin-d3).

  • QuEChERS Salts: Pre-weighed packets containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), often with buffering salts like sodium citrate.

  • d-SPE Sorbents: Tubes containing anhydrous MgSO₄ and a sorbent such as Primary Secondary Amine (PSA) for cleanup. For pigmented samples, graphitized carbon black (GCB) may be included.

  • Equipment: High-speed centrifuge, vortex mixer, 50 mL and 2 mL centrifuge tubes.

3.2. Step-by-Step Methodology

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample (e.g., fruit puree, ground cereal) into a 50 mL centrifuge tube.[9]

  • Internal Standard Spiking (Critical Step): Add a precise volume of a working solution containing the deuterated internal standards directly to the sample. This step is crucial; the standard must be added before extraction to account for all subsequent procedural losses.[10]

  • Extraction: Add 10-15 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute to ensure thorough mixing and initial extraction of the analytes and standards into the solvent.[11]

  • Partitioning: Add the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute. The salts induce phase separation between the acetonitrile and the aqueous layer of the sample, driving the pesticides into the organic layer.[4]

  • Centrifugation: Centrifuge the tube at ≥4000 RCF for 5 minutes. This will result in a clean separation, with the acetonitrile supernatant containing the analytes on top.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and PSA. The MgSO₄ removes residual water, while PSA removes interfering matrix components like organic acids and sugars.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes.

  • Analysis: The resulting supernatant is the final extract. It can be transferred to an autosampler vial for direct injection into the LC-MS/MS system.

LC-MS/MS Analysis: The Power of Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry is the determinative technique of choice due to its exceptional sensitivity and selectivity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which functions as a highly specific chemical filter.

IonSource Ion Source Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 404.1 for Azoxystrobin) IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 372.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Diagram 2: Principle of Multiple Reaction Monitoring (MRM).

For each compound (both the native strobilurin and its deuterated standard), a specific MRM transition is monitored. This involves:

  • Precursor Ion Selection (Q1): The first quadrupole (Q1) is set to isolate only the protonated molecule [M+H]⁺ of the target compound.

  • Fragmentation (Q2): The isolated ion is passed into a collision cell (Q2), where it is fragmented by collision with an inert gas.

  • Product Ion Selection (Q3): The third quadrupole (Q3) is set to allow only a specific, characteristic fragment ion (product ion) to pass through to the detector.

This process is so selective that it can reliably detect and quantify the target analyte even in a complex extract. The table below provides exemplary MRM transitions for common strobilurins and their deuterated analogs. Note: These values must be empirically optimized on the specific instrument being used.

Table 1: Exemplary LC-MS/MS Parameters for Strobilurin Analysis

CompoundDeuterated AnalogAnalyte Precursor Ion [M+H]⁺ (m/z)Analyte Product Ion (m/z)IS Precursor Ion [M+H]⁺ (m/z)IS Product Ion (m/z)
AzoxystrobinAzoxystrobin-d4404.1372.1408.1376.1
PyraclostrobinPyraclostrobin-d3388.1194.0391.1197.0
TrifloxystrobinTrifloxystrobin-d5409.1186.0414.1186.0
Kresoxim-methylKresoxim-methyl-d3314.1205.1317.1208.1

Data Interpretation and Method Validation

5.1. Quantification

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for a series of standards. The concentration of the strobilurin in an unknown sample is then calculated from its measured peak area ratio using this calibration curve. Because the ratio is used, the result is inherently corrected for any variations that affected both the analyte and the standard.

5.2. Method Validation

A method utilizing deuterated internal standards is a self-validating system, but formal validation is still required to meet regulatory standards. Key parameters to assess include:

  • Accuracy (Recovery): Determined by spiking a blank matrix with known concentrations of the native strobilurins and processing them. With deuterated standards, recoveries should consistently be within 80-120%.[12][13]

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. RSDs should typically be below 15%.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Synthesis and Selection of Deuterated Standards

While many common deuterated strobilurin standards are commercially available, custom synthesis may sometimes be necessary. Synthesis typically involves either introducing deuterium via a deuterated building block in a de novo synthesis pathway or through hydrogen-deuterium exchange reactions on the final molecule using a catalyst and a deuterium source like D₂O.

When selecting a deuterated standard, several factors are critical:

  • Degree of Labeling: A mass shift of +3 amu or greater is ideal to prevent isotopic crosstalk from the native analyte's ¹³C isotopes.

  • Label Position: Deuterium should be placed on a chemically stable position (e.g., an aromatic ring or a methyl group) where it will not be lost through exchange with protons during sample preparation.

Conclusion: Achieving Unimpeachable Data Integrity

In the high-stakes field of food safety and environmental monitoring, analytical data must be beyond reproach. The use of deuterated internal standards in conjunction with QuEChERS sample preparation and LC-MS/MS analysis provides a framework for achieving the highest level of data integrity in strobilurin quantification. This isotope dilution approach directly compensates for the most significant sources of analytical error—procedural loss and matrix effects—creating a robust, reliable, and self-validating workflow. By understanding the causality behind each step, from the initial spike to the final ratio calculation, researchers can confidently generate data that is not just a number, but a verifiable measure of reality.

References

  • Farmonaut. (2026, January 29). Azoxystrobin, Trifloxystrobin, Pyraclostrobin: Strobe & Triazole Fungicides. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Aimir-Tech. (2025, April 10). Azoxystrobin Vs Pyraclostrobin: Which Strobilurin Fungicide Offers Better Disease Control?[Link]

  • Majors, R. E. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Gao, W., et al. (2015). An LC-MS/MS method for determination of novel fungicide pyraoxystrobin in rat plasma and tissues: Toxicokinetics and tissue distribution study. Talanta. [Link]

  • Serasinghe, P., et al. (2024). Development and Validation of a Novel Method Using QuEChERS and UHPLC-MS-MS for the Determination of Multiple Emerging Fungicides in Surface Waters. MDPI. [Link]

  • Rao, B. S., et al. (2012). DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Anastassiades, M. (2006, December 6). The QuEChERS Method. European Union Reference Laboratories for Pesticide Residues. [Link]

  • Feng, Y., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. [Link]

  • Restek Corporation. (n.d.). QuEChERS Sample Preparation Procedures. [Link]

  • Moore, D. (n.d.). The strobilurin fungicides. David Moore's World of Fungi. [Link]

  • Albero, B., et al. (2003). Assessment of strobilurin fungicides' content in soya-based drinks by liquid micro-extraction and liquid chromatography with tandem mass spectrometry. Food Additives & Contaminants. [Link]

  • Serasinghe, P., et al. (2024, September 24). Development and Validation of a Novel Method Using QuEChERS and UHPLC-MS-MS for the Determination of Multiple Emerging Fungicides in Surface Waters. MDPI. [Link]

  • Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Hladik, M. L., et al. (2019). Detection of Strobilurin Fungicides in Trout Streams within an Agricultural Watershed. MDPI. [Link]

  • Prier, C. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. [Link]

  • Journal of Plant Science and Phytopathology. (2025, December 1). Strobilurins: New group of fungicides. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Boeuf, A., et al. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Analytical and Bioanalytical Chemistry. [Link]

  • Vane, J. R., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. [Link]

  • myADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

  • Horie, M., & Kimura, K. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]

  • Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science. [Link]

  • Horak, J. (n.d.). Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Belmonte-Valles, J., et al. (2009). Method development and validation for strobilurin fungicides in baby foods by solid-phase microextraction gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Horning, M. G., et al. (n.d.). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. Office of Scientific and Technical Information. [Link]

  • Vio, L., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

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An In-Depth Technical Guide to the Metabolic Stability of Trifloxystrobin-d6 in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Metabolic Stability in Environmental Risk Assessment

Trifloxystrobin, a broad-spectrum strobilurin fungicide, is widely utilized in agriculture to control a variety of fungal diseases in crops.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[2][3] The extensive use of Trifloxystrobin necessitates a thorough understanding of its environmental fate and metabolic stability to accurately assess its potential ecological impact.[4] This technical guide focuses on Trifloxystrobin-d6, a deuterated isotopologue of Trifloxystrobin, and its metabolic stability in key environmental matrices: soil, water, and sediment.

The introduction of deuterium atoms into a molecule can alter its metabolic rate due to the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and broken more slowly than a C-H bond.[5][6] This can lead to a decreased rate of metabolism and a longer half-life for the deuterated compound compared to its non-deuterated counterpart.[5][7] Understanding the metabolic stability of this compound is therefore crucial for its application as an internal standard in analytical chemistry and for researchers studying the environmental degradation of Trifloxystrobin with greater precision.[8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental design, and analytical methodologies for assessing the metabolic stability of this compound in environmental matrices.

Chapter 1: Fundamental Principles of Trifloxystrobin Degradation

The environmental degradation of Trifloxystrobin is a complex process governed by both abiotic and biotic factors. The primary degradation pathways are hydrolysis and photolysis, leading to the formation of its main metabolite, Trifloxystrobin acid (CGA-321113).[5][7]

1.1 Abiotic Degradation:

  • Hydrolysis: Trifloxystrobin is susceptible to hydrolysis, with the rate being pH-dependent. It is more stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.[6] The primary hydrolysis product is the biologically less active Trifloxystrobin acid.[3]

  • Photolysis: In the presence of sunlight, Trifloxystrobin undergoes photolytic degradation in water and on soil surfaces.[7][10] This process contributes significantly to its dissipation in the environment, with reported half-lives as short as 0.7 to 1.3 days in aquatic systems during summer.[7][10]

1.2 Biotic Degradation:

Microbial activity in soil and water plays a significant role in the breakdown of Trifloxystrobin.[5][7] In vitro biodegradation studies have shown that Trifloxystrobin degrades rapidly in viable soils, with half-lives ranging from 1.8 to 2.3 days.[5][7] The primary metabolic pathway is the hydrolysis of the ester group to form Trifloxystrobin acid.[5][7] While the parent compound degrades quickly, its acid metabolite is more persistent in the environment.[8]

1.3 The Kinetic Isotope Effect (KIE) and this compound:

The substitution of hydrogen with deuterium in this compound introduces the kinetic isotope effect. The C-D bond has a lower vibrational frequency and a higher activation energy for cleavage compared to the C-H bond. This can lead to a slower rate of metabolism for this compound at positions where C-H bond cleavage is the rate-determining step in a metabolic pathway.[5][6][10] For researchers, this has two key implications:

  • Internal Standard: this compound serves as an excellent internal standard for quantifying Trifloxystrobin in complex environmental samples.[8] Its similar chemical properties and slightly higher mass allow for accurate correction of matrix effects and extraction losses during analysis by mass spectrometry.[2]

  • Mechanistic Studies: The differential degradation rates between Trifloxystrobin and this compound can be exploited to elucidate the mechanisms of degradation and identify the rate-limiting steps in its environmental fate.[6]

Chapter 2: Experimental Design for Metabolic Stability Studies

A robust experimental design is paramount for obtaining reliable and reproducible data on the metabolic stability of this compound. The following sections outline the key considerations and a detailed protocol.

2.1 Causality Behind Experimental Choices:

  • Matrix Selection: Soil, water, and sediment are chosen as the primary environmental matrices as they represent the major compartments where Trifloxystrobin accumulates and degrades. The specific characteristics of these matrices (e.g., soil organic matter content, pH of water) significantly influence degradation rates and should be well-characterized.[5][7]

  • Use of a Deuterated Standard: this compound is used not only as the test substance but also as its own internal standard in a comparative study with non-labeled Trifloxystrobin. This approach allows for direct assessment of the kinetic isotope effect on its stability.

  • Sterile vs. Non-Sterile Conditions: Conducting experiments under both sterile (e.g., autoclaved soil) and non-sterile conditions allows for the differentiation between abiotic and biotic degradation pathways.

  • Control Samples: The inclusion of control samples (matrix without the test substance) is essential to monitor for background contamination and matrix-induced analytical interferences.

  • Time-Course Sampling: A time-course study with multiple sampling points is necessary to determine the degradation kinetics and calculate the half-life (DT50) of the compound.

2.2 Detailed Experimental Protocol: Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol outlines a laboratory-based study to assess the aerobic degradation of this compound in soil.

1. Soil Collection and Characterization:

  • Collect fresh surface soil (0-20 cm depth) from a location with no recent pesticide application.
  • Sieve the soil (2 mm mesh) to remove large debris.
  • Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

2. Preparation of Test Systems:

  • Weigh a known amount of the characterized soil into individual incubation flasks.
  • Adjust the soil moisture to 40-60% of its maximum water holding capacity.
  • Prepare two sets of flasks: one with non-sterile soil and another with sterilized soil (e.g., by autoclaving) to assess abiotic degradation.

3. Application of Test Substance:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
  • Spike the soil samples with the this compound solution to achieve a final concentration relevant to agricultural application rates.
  • Similarly, prepare a set of flasks spiked with non-labeled Trifloxystrobin for a comparative study.
  • Include control flasks with soil and solvent only.

4. Incubation:

  • Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2 °C).
  • Ensure aerobic conditions by loosely capping the flasks or using a continuous air flow system.
  • Maintain soil moisture by periodically adding deionized water.

5. Sampling and Extraction:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect triplicate soil samples from each treatment group.
  • Extract the soil samples using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[11][12]

QuEChERS Extraction Protocol:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For dry soil, add a corresponding amount of water to rehydrate the sample before adding acetonitrile.[11]

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >1500 g for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing magnesium sulfate and a sorbent (e.g., PSA for removing organic acids, C18 for removing nonpolar interferences).

  • Vortex for 30 seconds and centrifuge.

  • The final extract is ready for LC-MS/MS analysis.

6. Analytical Quantification:

  • Analyze the extracts using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[13]
  • Use a deuterated internal standard (in this case, the stability of this compound itself is being assessed, so a different deuterated standard for another analyte could be used for quality control of the analytical method).
  • Quantify the concentration of this compound and its primary metabolite, Trifloxystrobin acid-d6, at each time point.

7. Data Analysis:

  • Plot the concentration of this compound against time.
  • Determine the degradation kinetics (e.g., first-order kinetics).
  • Calculate the dissipation half-life (DT50) of this compound in both sterile and non-sterile soil.

Diagram of the Soil Metabolism Experimental Workflow:

Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Characterization test_system_prep Test System Preparation (Sterile & Non-Sterile) soil_collection->test_system_prep spiking Spiking with This compound test_system_prep->spiking incubation Incubation (Dark, 20°C) spiking->incubation sampling Time-Course Sampling incubation->sampling extraction QuEChERS Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis Trifloxystrobin_Degradation Trifloxystrobin_d6 This compound Trifloxystrobin_acid_d6 Trifloxystrobin acid-d6 (CGA-321113-d6) Trifloxystrobin_d6->Trifloxystrobin_acid_d6 Hydrolysis / Microbial Action Trifloxystrobin_d6->Trifloxystrobin_acid_d6 Photolysis Further_Degradation Further Degradation Products Trifloxystrobin_acid_d6->Further_Degradation

Sources

Advancing Toxicology Research: A Technical Guide to the Application of Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the critical role of Trifloxystrobin-d6 in modern toxicology research. As the deuterated analogue of the widely used strobilurin fungicide, Trifloxystrobin, this compound serves as an indispensable internal standard for highly accurate and precise quantification in complex biological and environmental matrices. This document will elucidate the core principles behind the use of stable isotope-labeled standards, detail the toxicological profile of Trifloxystrobin, and provide field-proven methodologies for its application in toxicokinetic, metabolic, and environmental fate studies. The target audience for this guide includes researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their analytical data in the field of toxicology.

Introduction: The Imperative for Precision in Toxicology

The study of toxicology is fundamentally reliant on the accurate measurement of xenobiotics and their metabolites within biological systems. Trifloxystrobin, a broad-spectrum fungicide, is of significant interest due to its widespread agricultural use and potential for human and environmental exposure.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration by blocking electron transfer, a mechanism that can impact non-target organisms.[3][4][5] Consequently, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for comprehensive risk assessment.[4][6]

The inherent variability of sample preparation and instrumental analysis, particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of internal standards to correct for analyte loss and matrix effects. This compound, with its six deuterium atoms, is the gold standard for this purpose. Its chemical and physical properties are nearly identical to the parent compound, ensuring it behaves similarly during extraction and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer, providing a reliable reference for quantification.[7][8]

Toxicological Profile of Trifloxystrobin

A thorough understanding of Trifloxystrobin's toxicology is essential for designing relevant research studies.

2.1. Mechanism of Action

Trifloxystrobin belongs to the strobilurin class of fungicides, which act by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5][6] This disruption of electron transport leads to a cessation of ATP synthesis and ultimately, cell death in susceptible fungi.[3] While this is its intended fungicidal effect, this pathway is also present in non-target organisms, forming the basis of its potential toxicity.[3]

2.2. Mammalian Toxicity

In mammals, Trifloxystrobin generally exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] However, subchronic and chronic exposure studies have identified the liver as a primary target organ, with effects including increased liver weight and hepatocellular hypertrophy.[1][9] Reduced body weight and food consumption have also been observed in a majority of toxicity studies.[1] Notably, Trifloxystrobin is not considered to be mutagenic or carcinogenic to humans.[1]

2.3. Environmental Fate and Ecotoxicology

Trifloxystrobin can enter aquatic ecosystems, where it may pose a risk to fish and other aquatic organisms.[10] Studies have shown that it can impair the immune response of fish, making them more susceptible to viral infections.[10] The compound degrades relatively quickly in soil and water.[11]

The Role of this compound in Analytical Methodologies

The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative analysis in toxicology.

3.1. Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The ratio of the native analyte to the labeled standard is then measured by mass spectrometry. Because the labeled and unlabeled compounds are chemically identical, any loss of analyte during sample preparation or injection will affect both equally, leaving the ratio unchanged. This allows for highly precise and accurate quantification, even in complex matrices where significant analyte loss or ion suppression/enhancement may occur.

3.2. Advantages of this compound as an Internal Standard

  • Co-elution: this compound has nearly identical chromatographic retention times to Trifloxystrobin, ensuring that matrix effects are corrected for accurately at the point of elution.

  • Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer source is very similar to that of the unlabeled compound, leading to a more reliable response ratio.

  • Minimal Isotopic Contribution: High isotopic purity (typically ≥99% deuterated forms) ensures minimal contribution to the signal of the native analyte.[8]

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the application of this compound in key toxicology research areas.

4.1. Quantification of Trifloxystrobin in Biological Matrices (e.g., Plasma, Tissue)

This protocol outlines a typical workflow for the analysis of Trifloxystrobin in biological samples using LC-MS/MS and this compound as an internal standard.

Experimental Workflow: Bioanalytical Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for Trifloxystrobin quantification in biological samples.

Step-by-Step Methodology:

  • Sample Collection and Storage: Collect biological samples (e.g., blood, liver tissue) and store them at -80°C until analysis to ensure analyte stability.

  • Preparation of Standards: Prepare a stock solution of Trifloxystrobin and this compound in a suitable organic solvent (e.g., methanol). From these, prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts into a blank biological matrix.

  • Sample Extraction:

    • Thaw samples, calibration standards, and QC samples on ice.

    • To a 100 µL aliquot of each sample, add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto a suitable C18 reversed-phase HPLC column.

    • Employ a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both Trifloxystrobin and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Trifloxystrobin in the unknown samples by interpolating their peak area ratios from the calibration curve.

4.2. Metabolic Profiling Studies

This compound can also be instrumental in metabolic profiling studies to identify and quantify metabolites of Trifloxystrobin. The primary metabolite is its acid form, CGA 321113.[3][12]

Metabolic Pathway of Trifloxystrobin

Trifloxystrobin Trifloxystrobin CGA321113 CGA 321113 (Trifloxystrobin Acid) Trifloxystrobin->CGA321113 Ester Hydrolysis Conjugates Further Conjugates (e.g., Glucuronide, Sulfate) CGA321113->Conjugates Phase II Metabolism

Caption: Simplified metabolic pathway of Trifloxystrobin.

In these studies, this compound is co-administered with unlabeled Trifloxystrobin. The mass spectrometer is then programmed to look for pairs of peaks separated by the mass difference of the deuterium label. This "isotope pattern" helps to distinguish true metabolites from endogenous background interferences.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for the interpretation of toxicological findings.

Table 1: Example LC-MS/MS Parameters for Trifloxystrobin and this compound Analysis

ParameterTrifloxystrobinThis compound
Precursor Ion (m/z) 409.1415.1
Product Ion (m/z) 186.1186.1
Collision Energy (eV) 2525
Retention Time (min) 4.24.2

Conclusion

This compound is an essential tool for any researcher conducting toxicological studies on Trifloxystrobin. Its use as an internal standard in stable isotope dilution analysis provides the accuracy and precision necessary for reliable quantification in complex matrices. The methodologies outlined in this guide offer a robust framework for investigating the toxicokinetics, metabolism, and environmental impact of this widely used fungicide. By adhering to these principles and protocols, scientists can generate high-quality, defensible data that will contribute to a more comprehensive understanding of the potential risks associated with Trifloxystrobin exposure.

References

  • World Health Organization. (n.d.). TRIFLOXYSTROBIN First draft prepared by Ghazi Dannan1 and Maria Tasheva2.
  • Regulations.gov. (n.d.). TRIFLOXYSTROBIN Human Health Risk Assessment.
  • National Center for Biotechnology Information. (n.d.). Trifloxystrobin. PubChem.
  • MedChemExpress. (n.d.). Trifloxystrobin (CGA 279202).
  • Food and Agriculture Organization of the United Nations. (n.d.). TRIFLOXYSTROBIN (213).
  • National Center for Biotechnology Information. (2021). Potential aquatic environmental risks of trifloxystrobin: Enhancement of virus susceptibility in zebrafish through initiation of autophagy. PMC.
  • National Center for Biotechnology Information. (2022). Acute multiple toxic effects of Trifloxystrobin fungicide on Allium cepa L. PubMed.
  • Federal Register. (2019, February 15). Trifloxystrobin; Pesticide Tolerances.
  • ChemRobotics. (2018, May 25). EUROPEAN COMMISSION Trifloxystrobin SANTE/10107/2018.
  • National Center for Biotechnology Information. (2025, August 6). Determination of trifloxystrobin and its metabolites in Hawaii soils by ASE-LC-MS/MS.
  • Li, Q. X., et al. (2008, March 26). Determination of trifloxystrobin and its metabolites in Hawaii soils by ASE-LC-MS/MS. ScienceDirect.
  • University of Hertfordshire. (n.d.). Trifloxystrobin (Ref: CGA 279202). AERU.
  • Australian Pesticides and Veterinary Medicines Authority. (2000, September 30). Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE.
  • United States Environmental Protection Agency. (1999, September 20). Pesticides - Fact Sheet for Trifloxystrobin.
  • Regulations.gov. (2024, March 12). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 MEMORANDUM.
  • National Center for Biotechnology Information. (2023, May 22). Dissipation, Metabolism, Accumulation, Processing and Risk Assessment of Fluopyram and Trifloxystrobin in Cucumbers and Cowpeas from Cultivation to Consumption. PMC.
  • Cayman Chemical. (n.d.). This compound.

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the quantification of Trifloxystrobin in complex matrices using LC-MS/MS, specifically focusing on the integration of the deuterated internal standard, Trifloxystrobin-d6 .

Executive Summary

Trifloxystrobin is a broad-spectrum strobilurin fungicide used extensively on fruits, vegetables, and cereals. Accurate quantification at trace levels (ppb) is critical for regulatory compliance (MRL enforcement). This protocol establishes a robust LC-MS/MS workflow using This compound as an internal standard to correct for matrix effects and recovery losses during QuEChERS extraction.

Compound Information & Mechanism

CompoundMolecular FormulaPrecursor Mass ([M+H]⁺)LogP
Trifloxystrobin C₂₀H₁₉F₃N₂O₄409.1 4.5 (Hydrophobic)
This compound C₂₀H₁₃D₆F₃N₂O₄415.1 4.5

Mechanistic Insight: Trifloxystrobin functions by inhibiting mitochondrial respiration at the Qo site of the cytochrome bc1 complex. In mass spectrometry, the molecule exhibits a characteristic fragmentation pattern dominated by the cleavage of the ether bridge connecting the o-tolyl acetate moiety and the trifluoromethyl-phenyl side chain.

Fragmentation Pathway Visualization

The following diagram illustrates the critical cleavage point yielding the quantifier ion (m/z 186).

FragmentationPathway Parent Trifloxystrobin [M+H]+ m/z 409.1 Transition Collision Induced Dissociation (CID) Parent->Transition Frag186 Quantifier Ion [C10H9F3N]+ m/z 186.1 Transition->Frag186 Ether Cleavage (Side Chain Retained) Frag206 Qualifier Ion [C11H12NO3]+ m/z 206.1 Transition->Frag206 Loss of Side Chain

Figure 1: Proposed fragmentation pathway of Trifloxystrobin in ESI+ mode.

MRM Transition Parameters

The selection of MRM transitions is the most critical step for selectivity. For This compound , the transition depends on the position of the deuterium label. Most commercial standards (e.g., TRC, Cayman) label the two methoxy groups (–OCH₃) on the o-tolyl acetate moiety.

  • Implication: The primary quantifier fragment (m/z 186) is derived from the unlabeled trifluoromethyl-phenyl side chain. Therefore, the product ion for the internal standard remains at m/z 186.1, while the precursor shifts by +6 Da.

Recommended MRM Table
AnalytePolarityPrecursor (m/z)Product (m/z)RoleCE (eV)Dwell (ms)
Trifloxystrobin ESI (+)409.1186.1 Quantifier1850
ESI (+)409.1206.1Qualifier1550
This compound ESI (+)415.1186.1 Internal Std1850
ESI (+)415.1212.1*Alternate1550

*Note: The m/z 212.1 product ion is observed only if the d6-label is located on the methoxy/acetate moiety (retaining the label in the 206 fragment + 6 Da). Verify your specific Certificate of Analysis (CoA) for label position.

Experimental Protocol

Sample Preparation (Modified QuEChERS)

Trifloxystrobin is sensitive to photo-isomerization; perform extraction under low light or amber glassware.

  • Homogenization: Weigh 10.0 g of sample (fruit/vegetable) into a 50 mL centrifuge tube.

  • IS Addition: Spike with 50 µL of this compound working solution (10 µg/mL).

  • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

    • Why Acidified? Acidic conditions stabilize the ester bond and prevent hydrolysis to Trifloxystrobin acid.

  • Salting Out: Add QuEChERS salt packet (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate). Shake for 1 min. Centrifuge at 4000 rpm for 5 min.

  • dSPE Clean-up: Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

    • Caution: Do not use excessive PSA if analyzing acidic metabolites, but for parent Trifloxystrobin, PSA removes sugars and fatty acids effectively.

  • Reconstitution: Evaporate 0.5 mL of extract to near dryness (N₂ stream) and reconstitute in 0.5 mL Mobile Phase A/B (50:50). Filter through 0.22 µm PTFE filter.

LC-MS/MS Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Equilibration
1.00 10 Hold
6.00 95 Elution of Trifloxystrobin (~4.5 min)
8.00 95 Wash
8.10 10 Re-equilibration

| 10.00 | 10 | End |

Analytical Workflow Diagram

Workflow Sample Sample Homogenization (10g Matrix) Spike Spike IS (this compound) Sample->Spike Extract Extraction (ACN + 1% HAc) Spike->Extract Salt Partitioning (MgSO4/NaCl/Citrate) Extract->Salt Clean dSPE Clean-up (PSA/C18/MgSO4) Salt->Clean Analysis LC-MS/MS Analysis (MRM Mode) Clean->Analysis

Figure 2: Step-by-step QuEChERS extraction workflow for Trifloxystrobin.

Validation & Troubleshooting

Linearity and Calibration
  • Range: 0.5 ng/mL to 100 ng/mL (ppb).

  • Weighting: 1/x or 1/x² is recommended to improve accuracy at the LOQ.

  • Acceptance Criteria: R² > 0.99; Residuals < 20%.

Common Issues
  • Isomerization: Trifloxystrobin exists naturally as the E,E-isomer. Exposure to UV light can convert it to E,Z, Z,E, or Z,Z isomers.

    • Symptom:[2] Split peaks or shoulder peaks in the chromatogram.

    • Solution: Use amber vials and minimize light exposure during prep. Ensure the integration window covers the main E,E peak, or sum the isomers if regulatory guidelines require "Sum of all isomers."

  • Matrix Effects: High ion suppression is common in complex matrices like tea or spices.

    • Solution: The use of This compound is non-negotiable here. It co-elutes perfectly with the analyte, experiencing the exact same suppression, thus mathematically correcting the final calculated concentration.

References

  • European Commission Reference Laboratories. (2023). EURL-SRM - Analytical observations Report on Trifloxystrobin. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2014). Trifloxystrobin Residues in Food: Evaluations. Retrieved from [Link]

  • Wang, L., et al. (2014).[3][4] "Residues and dissipation of trifloxystrobin and its metabolite in tomatoes and soil." Environmental Monitoring and Assessment. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Retrieved from [Link]

Sources

Application Note: High-Efficiency Quantitation of Trifloxystrobin in Agricultural Matrices via QuEChERS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol designed for researchers and analytical scientists.

Abstract

This protocol details a ruggedized analytical workflow for the extraction and quantitation of the strobilurin fungicide Trifloxystrobin in complex plant matrices (high-water and high-pigment content). Utilizing the QuEChERS (AOAC 2007.01) method coupled with LC-MS/MS , this guide emphasizes the critical role of Trifloxystrobin-d6 as an internal standard (IS) to correct for signal suppression and extraction losses. The method achieves a Lower Limit of Quantitation (LLOQ) of <1.0 µg/kg, satisfying global MRL (Maximum Residue Limit) requirements.

Introduction & Scientific Rationale

The Challenge: Matrix Effects in Electrospray Ionization

Trifloxystrobin is widely used on fruits (grapes, strawberries) and cereals. While QuEChERS is the gold standard for extraction, these matrices are rich in co-extractives (sugars, pigments, waxes) that compete for ionization in the MS source. This phenomenon, known as Matrix Effect (ME) , typically results in signal suppression for strobilurins, leading to underestimation of residue levels.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Standard addition is time-consuming. The superior approach is using a stable isotope-labeled internal standard, This compound .

  • Mechanism: The physicochemical properties (pKa, LogP, solubility) of the d6-analog are nearly identical to the native analyte. It experiences the same extraction efficiency and the same ionization suppression.

  • Result: By calculating the response ratio (Area_Native / Area_IS), errors derived from sample loss or source suppression are mathematically nullified.

Materials & Reagents

Standards
  • Target Analyte: Trifloxystrobin (purity >98%).

  • Internal Standard: this compound (isotopic purity >99%).

    • Note: Verify the deuteration position via the Certificate of Analysis (CoA). Common labeling occurs on the methoxy groups.

Reagents (AOAC 2007.01 Configuration)
  • Extraction Solvent: Acetonitrile (LC-MS grade). Acidified with 1% Acetic Acid (HAc) if stability of base-sensitive co-analytes is a concern (Trifloxystrobin itself is relatively stable at neutral pH, but AOAC acetate buffering is robust).

  • Extraction Salts: 6.0 g MgSO₄ (anhydrous) + 1.5 g Sodium Acetate (NaOAc).

  • Clean-up Sorbents (dSPE):

    • PSA (Primary Secondary Amine): Removes sugars, organic acids, and fatty acids.

    • C18 (Octadecyl): Critical for removing waxes and non-polar lipids (essential for citrus/avocado).

    • GCB (Graphitized Carbon Black): Use only if the sample is highly pigmented (e.g., spinach, red wine grapes). Use sparingly (<50 mg) as it can adsorb planar pesticides like Trifloxystrobin.

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path, including decision points for dSPE cleanup.

QuEChERS_Workflow Sample Sample Homogenization (Cryogenic Milling) Weigh Weigh 10g Sample + Add IS (this compound) Sample->Weigh Extract Extraction 10 mL Acetonitrile (1% HAc) Weigh->Extract Salt Partitioning (Salting Out) 6g MgSO4 + 1.5g NaOAc Shake 1 min -> Centrifuge Extract->Salt Aliquot Transfer 1 mL Supernatant Salt->Aliquot dSPE_Decision Select dSPE Formulation Aliquot->dSPE_Decision Clean_Gen General Crops (150mg MgSO4 + 25mg PSA) dSPE_Decision->Clean_Gen High Water Clean_Fat Fatty/Waxy (Avocado/Citrus) (+ 25mg C18) dSPE_Decision->Clean_Fat High Fat/Wax Clean_Pig Pigmented (Spinach/Berries) (+ 2.5mg GCB) dSPE_Decision->Clean_Pig High Pigment Mix_Cent Vortex & Centrifuge (5000 rpm, 5 min) Clean_Gen->Mix_Cent Clean_Fat->Mix_Cent Clean_Pig->Mix_Cent Analysis LC-MS/MS Analysis Quantify via Ratio (Native/IS) Mix_Cent->Analysis

Caption: Figure 1: Decision-tree based QuEChERS workflow for Trifloxystrobin extraction.

Step-by-Step Methodology
Step 1: Sample Preparation & Homogenization
  • Procedure: Comminute the agricultural sample using dry ice (cryogenic milling).

  • Rationale: Trifloxystrobin is thermally stable, but cryogenic milling produces a finer particle size, increasing surface area for extraction solvent penetration and improving recovery reproducibility.

Step 2: Extraction (The "QuE" Step)
  • Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL FEP/centrifuge tube.

  • Internal Standard Addition (Crucial): Add 100 µL of This compound working solution (e.g., 10 µg/mL in AcN) directly to the sample matrix.

    • Wait 15 minutes to allow the IS to interact with the matrix enzymes and binding sites, mimicking the native analyte.

  • Add 10 mL Acetonitrile (containing 1% Acetic Acid) .

  • Shake vigorously (hand or mechanical) for 1 minute.

  • Add the salt packet (6 g MgSO₄, 1.5 g NaOAc ).

    • Technical Note: Add salts after the solvent to prevent the formation of MgSO₄ conglomerates (exothermic clumping) which trap analytes.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at >3000 RCF for 5 minutes.

Step 3: Clean-up (The "ERS" Step - Dispersive SPE)
  • Transfer 1 mL of the upper Acetonitrile layer to a 2 mL dSPE tube.

  • Select sorbent based on matrix (see Figure 1):

    • Standard: 150 mg MgSO₄ + 25 mg PSA.

    • Waxy/Fatty: Add 25 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at >5000 RCF for 5 minutes.

  • Transfer 200 µL of supernatant to an autosampler vial.

  • Dilution: Dilute 1:4 with Water (0.1% Formic Acid) to match the initial mobile phase conditions. This improves peak shape and retention time stability.

Instrumental Analysis (LC-MS/MS)

System: Triple Quadrupole MS coupled to UHPLC. Column: C18 (e.g., Agilent ZORBAX RRHD Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or equivalent. Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

MS/MS Parameters (MRM Mode)

Note: Transitions for d6 must be optimized based on the specific isotope label position provided by your vendor.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Trifloxystrobin 409.1 [M+H]⁺186.1 145.118 / 30
This compound *415.1 [M+H]⁺192.1 151.118 / 30

*Assumes d6 labeling on the methoxyimino/methyl groups retained in the fragment. If the label is on the ring lost during fragmentation, the product ion will remain 186.1. Always run a product ion scan on your IS standard.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • Solvent Blank: Monitor for carryover.

  • Matrix-Matched Calibration Curve: Prepare standards in blank matrix extract (post-cleanup). While the IS corrects for matrix effects, matrix-matched curves provide the highest accuracy for regulatory reporting.

  • Recovery Check: Spike a blank sample at low (10 µg/kg) and high (100 µg/kg) levels. Acceptable range: 70-120% .

Calculation of Matrix Effect (ME)


  • Negative values indicate suppression.

  • Trifloxystrobin often exhibits -20% to -40% ME in citrus and grapes. The d6 IS will correct this automatically in the final concentration calculation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of IS pH instability or adsorptionEnsure pH < 5 (use acetate buffer). If using GCB for pigment removal, reduce amount (GCB binds planar rings).
Poor Peak Shape Solvent mismatchEnsure the final extract is diluted with aqueous mobile phase (Step 3.6) before injection. Injecting pure AcN causes "peak fronting."
Signal Saturation Concentration too highDilute extract further. Do not rely on IS to correct for detector saturation (non-linear range).

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate to Clean-up by Dispersive Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Journal of AOAC International. Link

  • Anastassiades, M., Lehotay, S. J., Stajnbaher, D., & Schenck, F. J. (2003).

Sample cleanup procedures for fruit matrices using Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Cleanup & Quantitation of Trifloxystrobin in Fruit Matrices

Executive Summary

This guide details a robust analytical workflow for the extraction and cleanup of Trifloxystrobin residues in complex fruit matrices (high-sugar, acidic, and pigmented). By integrating Trifloxystrobin-d6 as a surrogate internal standard prior to extraction, this protocol creates a self-validating system that automatically compensates for extraction inefficiencies and matrix-induced ionization suppression. The method utilizes a modified QuEChERS approach optimized with specific sorbent ratios (PSA/C18/GCB) to ensure <10 ppb sensitivity while maintaining instrument health.

Scientific Foundation & Mechanism

Analyte Properties & Extraction Logic

Trifloxystrobin (LogP ~4.5) is highly lipophilic. While this ensures excellent partitioning into organic solvents like acetonitrile (ACN), it also makes the compound prone to co-extracting with fruit waxes and essential oils.

  • Extraction Solvent: Acetonitrile is selected over Ethyl Acetate because it precipitates proteins and minimizes the co-extraction of lipophilic waxes.

  • Buffering: Many fruits (citrus, berries) are acidic. Trifloxystrobin is relatively stable, but pH excursions can alter matrix co-extraction profiles. Citrate buffering (pH 5.0–5.5) stabilizes the extraction environment, protecting base-sensitive pesticides if a multi-residue screen is performed simultaneously.

The Role of this compound (Internal Standard)

In electrospray ionization (ESI), fruit matrices often cause signal suppression (e.g., sugars competing for charge).

  • Why d6? Deuterated analogs share near-identical physicochemical properties with the target but are differentiated by mass.

  • Causality: By adding the d6-standard before extraction, any loss during the cleanup steps (e.g., adsorption to GCB) or suppression in the source affects both the native and the d6 compound equally. The Area Ratio (Native/d6) remains constant, yielding accurate quantitation despite matrix effects.

Cleanup Sorbent Selection
  • PSA (Primary Secondary Amine): Essential for removing organic acids (citric, malic) and sugars (glucose, fructose) via hydrogen bonding and weak anion exchange.

  • C18 (Octadecyl): Critical for waxy fruits (apples, citrus) to remove non-polar lipids that foul the LC column.

  • GCB (Graphitized Carbon Black): Required for pigmented fruits (grapes, strawberries) to remove anthocyanins and chlorophyll. Caution: GCB has a planar structure and can adsorb planar pesticides. Trifloxystrobin has a planar strobilurin core; therefore, GCB quantity is minimized to <50 mg/mL to prevent analyte loss.

Physicochemical Profile

PropertyTrifloxystrobin (Native)This compound (IS)Impact on Protocol
Molecular Formula C20H19F3N2O4C20H13D6F3N2O4Mass shift (+6 Da) for MS selectivity.
MW ( g/mol ) 408.37414.41Distinct precursor ions.
LogP 4.5 (Hydrophobic)~4.5Co-elutes with lipids; requires C18 cleanup.
Solubility 0.61 mg/L (Water)SimilarLow water solubility drives partitioning into ACN.
pKa None (Neutral)NonepH adjustment aids matrix removal, not analyte speciation.

Reagents & Materials

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (98%+).

  • Salts (Extraction): QuEChERS Citrate Buffer Mix (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

  • Sorbents (d-SPE):

    • MgSO4 (Anhydrous)

    • PSA (Primary Secondary Amine)

    • C18 (End-capped)

    • GCB (Graphitized Carbon Black)

  • Standards:

    • Trifloxystrobin (99% purity)

    • This compound (Isotopic purity >98%)

Experimental Protocol

Step 1: Standard Preparation
  • Stock Solutions (1000 µg/mL): Dissolve 10 mg of Native and d6 standards separately in 10 mL Acetone. Store at -20°C.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute d6 stock 1:100 in Acetonitrile.

  • Calibration Standards: Prepare a 6-point curve (e.g., 1, 5, 10, 50, 100, 500 ppb) in solvent-matched matrix blank (see Step 4) containing constant d6 concentration (e.g., 50 ppb).

Step 2: Sample Extraction (The "Catch")
  • Homogenization: Cryogenically mill fruit sample with dry ice to prevent degradation and loss of volatile components (though Trifloxystrobin is non-volatile, this is best practice).

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

  • IS Addition (Critical): Add 50 µL of this compound Spiking Solution (10 µg/mL) to the sample before solvent addition. Vortex 30s.

    • Result: 50 ppb equivalent in sample.

  • Solvent Addition: Add 10 mL Acetonitrile . Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS Citrate Buffer Mix .

    • Note: Add salts after solvent to prevent "clumping" of sugars (exothermic hydration).

  • Partitioning: Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

Step 3: Cleanup (The "Release")

Select the d-SPE formulation based on the fruit matrix type:

Matrix TypeExamplesd-SPE Formulation (per 1 mL extract)Rationale
General Apple, Pear, Melon150mg MgSO4 + 25mg PSARemoves water & sugars.
Pigmented Berries, Grapes150mg MgSO4 + 25mg PSA + 2.5mg GCB GCB removes anthocyanins. Low amount prevents analyte loss.
Waxy/Fatty Citrus, Avocado150mg MgSO4 + 25mg PSA + 25mg C18 C18 removes heavy waxes/lipids.
  • Transfer 1 mL of supernatant to the appropriate d-SPE tube.

  • Vortex for 30s.

  • Centrifuge at 13,000 rpm for 2 min.

  • Final Dilution: Transfer 200 µL of cleaned extract to an autosampler vial. Dilute with 800 µL Water + 0.1% Formic Acid .

    • Why? Diluting with aqueous buffer focuses the peak on the LC column and improves peak shape for early eluters.

Visual Workflows

Diagram 1: Extraction & Cleanup Logic

G cluster_cleanup d-SPE Cleanup Selection Sample Fruit Sample (10g) Homogenized IS_Add Add this compound (Internal Standard) Sample->IS_Add Step 1 Extract Extraction 10mL ACN + Citrate Salts IS_Add->Extract Step 2 Partition Partitioning Centrifuge 4000rpm Extract->Partition General General Matrix (MgSO4 + PSA) Partition->General Apple/Pear Pigmented Pigmented Matrix (MgSO4 + PSA + Low GCB) Partition->Pigmented Berries/Grapes Waxy Waxy Matrix (MgSO4 + PSA + C18) Partition->Waxy Citrus/Avocado Analysis LC-MS/MS Analysis Quantify Ratio (Native/d6) General->Analysis Pigmented->Analysis Waxy->Analysis

Caption: Integrated QuEChERS workflow emphasizing the early introduction of the d6-Internal Standard for error correction.

Diagram 2: Matrix-Based Sorbent Decision Tree

DecisionTree Start Analyze Fruit Type IsPigmented Is sample highly pigmented? (Red/Blue/Black) Start->IsPigmented IsWaxy Is sample waxy or fatty? (>2% Fat) IsPigmented->IsWaxy No Action_GCB Add GCB (Remove Pigments) IsPigmented->Action_GCB Yes Action_C18 Add C18 (Remove Lipids) IsWaxy->Action_C18 Yes Action_PSA Standard PSA Only (Remove Sugars) IsWaxy->Action_PSA No Warning Limit GCB < 5mg (Prevent Planar Loss) Action_GCB->Warning

Caption: Decision logic for selecting d-SPE sorbents. GCB usage requires caution due to potential planar analyte adsorption.

Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole MS Column: C18, 100mm x 2.1mm, 1.8 µm (e.g., Agilent ZORBAX or Waters Acquity) Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid Mobile Phase B: Methanol + 0.1% Formic Acid

Gradient:

  • 0 min: 10% B

  • 1.0 min: 10% B

  • 8.0 min: 95% B

  • 10.0 min: 95% B

  • 10.1 min: 10% B (Re-equilibration)

MS/MS Transitions (ESI Positive):

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Trifloxystrobin 409.1186.120Quantifier
409.1145.135Qualifier
This compound 415.1192.120Quantifier (IS)

Validation & QC Criteria

To ensure the method is "self-validating," adhere to these criteria:

  • Linearity: Calibration curve (Ratio of Analyte Area / IS Area) must have R² > 0.99.

  • Recovery: Spiked samples (without IS correction) should fall between 70–120%. With IS correction, accuracy should be 80–110%.

  • Matrix Effect (ME): Calculate ME% = [(Slope Matrix / Slope Solvent) - 1] x 100.

    • If ME is >20% (suppression) or <-20% (enhancement), the d6-standard is critical for compensation.

  • Ion Ratio: The ratio of Quantifier/Qualifier ions in samples must match the standard within ±30%.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC. Link

  • European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. CEN. Link

  • Anastassiades, M., Lehotay, S. J., Stajnbaher, D., & Schenck, F. J. (2003). *Fast and easy multiresidue method employing acetonitrile

Precision Protocol: Spiking Trifloxystrobin-d6 into Soil Matrices for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This Application Note details a rigorous protocol for the preparation and spiking of soil samples with Trifloxystrobin-d6 (internal standard) and native Trifloxystrobin (for recovery controls). Designed for drug development professionals and environmental toxicologists, this guide addresses the specific physicochemical challenges of strobilurin fungicides—hydrolytic instability and high lipophilicity—within complex soil matrices. The protocol emphasizes solvent selection, equilibration ("aging") times, and homogeneity to ensure data integrity compliant with OECD 307 and SANTE/11312/2021 guidelines.

Introduction & Scientific Rationale

Trifloxystrobin is a mesostemic strobilurin fungicide with low water solubility (


) and high affinity for soil organic matter (

varies, but adsorption is significant). Accurate quantification in soil requires a stable isotopically labeled internal standard (SIL-IS), This compound , to correct for:
  • Extraction Efficiency: Loss of analyte during QuEChERS or solvent extraction steps.

  • Matrix Effects: Ion suppression or enhancement in the ESI source of the LC-MS/MS.

  • Degradation: Compensation for partial hydrolysis to trifloxystrobin acid during processing.

Critical Mechanism: The "d6" analog must be spiked prior to extraction and allowed to equilibrate with the soil matrix. If the IS is added only to the final vial, it corrects only for instrument drift, failing to account for the extraction efficiency from the soil pores.

Materials & Reagents

Standards
  • Analyte: Trifloxystrobin (Native), >98% purity.

  • Internal Standard (IS): this compound (deuterated), >98% isotopic purity.

    • Note: Store d6 standards in a desiccator; deuterium exchange can occur if exposed to moisture over long periods, though less likely on the methoxyimino core.

Solvents
  • Acetone (HPLC Grade): Preferred for spiking soil. It wets the soil surface efficiently, disrupting soil aggregates, and evaporates rapidly, leaving the analyte distributed on soil particles.

  • Acetonitrile (LC-MS Grade): Preferred for stock solutions and extraction.

  • Water (Milli-Q): For soil hydration.

Soil Matrix
  • Characterization: Soil should be sieved (2 mm) and characterized for moisture content, pH, and Organic Carbon (OC).

  • Preparation: Air-dry soil is often used for spiking consistency, then re-hydrated to 40-50% Maximum Water Holding Capacity (MWHC) to mimic field conditions and activate microbial communities if degradation studies are planned.

Preparation of Standard Solutions

Caution: Trifloxystrobin is sensitive to photolysis. Perform all operations under amber light or wrap glassware in aluminum foil.

Table 1: Dilution Scheme for Spiking Solutions
Solution TypeCompoundSolventConc.StabilityUsage
Stock A This compoundAcetonitrile1,000 µg/mL6 Months (-20°C)Primary Stock
Stock B Native TrifloxystrobinAcetonitrile1,000 µg/mL6 Months (-20°C)Primary Stock
Spiking Sol. IS This compoundAcetone10 µg/mL1 Week (4°C)Spiking all samples
Spiking Sol. QC Native TrifloxystrobinAcetoneVariableDaily PrepSpiking Recovery Controls
  • Why Acetone for Spiking? While Acetonitrile is the extraction solvent, Acetone is used for the spiking solution because it is more volatile. This allows the solvent carrier to evaporate off the soil quickly, preventing the "co-solvent effect" where residual solvent artificially enhances extraction recovery.

Experimental Protocol: Spiking & Equilibration

This section describes the "Spot Spiking" method, which is superior to slurry spiking for mimicking field residues in small-batch analysis.

Phase 1: Soil Preparation
  • Weigh 10.0 g ± 0.1 g of sieved soil into 50 mL PTFE centrifuge tubes.

  • Hydration (Critical): If using air-dried soil, add Milli-Q water to bring moisture to ~40% WHC (typically 2-5 mL depending on soil type).

  • Vortex for 10 seconds to distribute moisture.

  • Allow to stand for 30 minutes to reactivate soil surface binding sites.

Phase 2: Spiking this compound (Internal Standard)

Target: All samples (Blanks, Controls, Unknowns). Goal: 100 µg/kg concentration in soil (or matched to mid-point of calibration curve).

  • Using a calibrated micropipette, withdraw 100 µL of Spiking Sol. IS (10 µg/mL).

  • Application: Deposit the solution in small droplets (10-20 µL each) across the surface of the soil inside the tube. Do not deposit on the tube walls.

  • Solvent Evaporation: Leave the tubes open in a fume hood for 15-20 minutes .

    • Reasoning: This allows the acetone to evaporate, forcing the this compound to partition onto the soil organic matter.

  • Homogenization: Cap the tube and vortex vigorously for 30 seconds. Hand-shake if necessary to break up clumps.

Phase 3: Spiking Native Analyte (For QC/Recovery Samples only)

Target: Quality Control Low (LOD), Medium, and High samples.

  • Repeat the application steps using the Spiking Sol. QC (Native) onto the designated QC soil tubes.

  • Follow the same evaporation and homogenization steps.

Phase 4: Equilibration (Aging)
  • Minimum Aging: Store samples in the dark at room temperature for 1 hour prior to extraction.

  • Scientific Justification: Immediate extraction yields artificially high recovery (~100%). Aging allows the analyte to diffuse into soil micropores, providing a realistic challenge for the extraction solvent (QuEChERS). For regulatory degradation studies (OECD 307), aging may last days, but for method validation, 1-4 hours is standard.

Workflow Visualization

The following diagram illustrates the critical path from stock preparation to LC-MS/MS injection, highlighting the distinct entry points for the Internal Standard versus the Native Analyte.

G cluster_0 Standard Preparation cluster_1 Sample Processing Stock_IS Stock: this compound (1000 µg/mL in ACN) Work_IS Working IS Solution (10 µg/mL in Acetone) Stock_IS->Work_IS Stock_Nat Stock: Native Trifloxystrobin (1000 µg/mL in ACN) Work_QC Working QC Solution (Variable in Acetone) Stock_Nat->Work_QC Spike_IS SPIKE IS: Add 100µL d6 (Target: 100 µg/kg) Work_IS->Spike_IS Spike_QC SPIKE QC: Add Native (For Recovery Controls) Work_QC->Spike_QC Soil_Prep Weigh 10g Soil + Hydrate (40% WHC) Soil_Prep->Spike_IS Spike_IS->Spike_QC For QC Samples Evap Evaporation Step (15-20 min, Fume Hood) Spike_IS->Evap For Unknowns Spike_QC->Evap Age Aging / Equilibration (1 Hour, Dark) Evap->Age Extract Extraction (QuEChERS) ACN + Salts + Centrifuge Age->Extract Analysis Quantification (Ratio Native Area / d6 Area) Extract->Analysis LC-MS/MS

Caption: Workflow for spiking this compound. Note the critical evaporation and aging steps to ensure matrix integration.

Extraction Context (QuEChERS)

While this note focuses on spiking, the spiking protocol must align with the extraction. For Trifloxystrobin in soil, the Original QuEChERS or AOAC 2007.01 methods are recommended.

  • Extraction: Add 10 mL Acetonitrile (ACN) to the spiked, aged soil.

  • Salting Out: Add 4g MgSO4 and 1g NaCl. Shake vigorously for 1 min.

  • Centrifugation: 3000 x g for 5 mins.

  • Cleanup (dSPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) to remove organic acids and C18 to remove lipids.

    • Note: Trifloxystrobin is stable in ACN, but ensure the PSA cleanup does not catalyze hydrolysis; work quickly or use buffered QuEChERS (Citrate) if pH is a concern.

Quality Control & Calculations

Recovery Calculation

Using the d6-IS, calculate the Relative Response Factor (RRF). However, for Method Validation (Recovery), compare the area of the Pre-Extraction Spike (the process described above) vs. a Post-Extraction Spike (standard added to a blank soil extract).



Acceptance Criteria (SANTE/11312/2021)
  • Mean Recovery: 70 – 120%

  • RSD: ≤ 20%

  • Linearity:

    
     for calibration curves prepared in matrix-matched extracts.
    

Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (<70%) Insufficient extraction time; Analyte bound to soil.Increase shaking time during extraction; Ensure "Aging" was not excessive (>24h) without validation.
High Variation (RSD >20%) Inhomogeneous spiking.Use "Spot Spiking" (multiple small drops) rather than one large drop. Vortex thoroughly after solvent evaporation.
IS Signal Degradation Hydrolysis of d6-IS.Check pH of soil. Trifloxystrobin hydrolyzes at pH > 9. Use Citrate-buffered QuEChERS salts.
d6/Native Ratio Drift Deuterium exchange or contamination.Store d6 stock in desiccator. Ensure no cross-contamination between Native and IS pipettes.

References

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Link

  • Anastassiades, M., et al. (2003).

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects in Food Analysis with Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Matrix Effect Correction in LC-MS/MS Pesticide Residue Analysis Reference ID: TSC-2026-TRF-D6

Executive Summary: The Challenge of Matrix Effects

In the trace analysis of complex food matrices (e.g., high-pigment commodities like chili powder or high-sugar fruits like grapes), Matrix Effects (ME) are the primary source of quantification error. Co-eluting matrix components in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) compete for ionization energy in the Electrospray Ionization (ESI) source, leading to Ion Suppression (signal loss) or Ion Enhancement (signal gain).

The Solution: The use of Trifloxystrobin-d6 , a stable isotopically labeled internal standard (SIL-IS), provides the most robust correction method available. Because the deuterated analog shares nearly identical physicochemical properties with the target analyte, it experiences the exact same extraction losses and ionization suppression. By quantifying the response ratio (Analyte Area / IS Area), these variations are mathematically cancelled out.

Fundamental Principles (FAQ)

Q: Why is this compound preferred over a structural analog? A: Structural analogs (chemically similar but distinct compounds) may have slightly different retention times (RT). In LC-MS/MS, matrix effects are highly time-dependent; a shift of even 10 seconds can place the IS in a different "zone" of suppression than the analyte. This compound co-elutes with Trifloxystrobin, ensuring it is subjected to the precise instantaneous matrix load, providing a true 1:1 correction.

Q: Does using this compound eliminate the need for matrix-matched calibration? A: Theoretically, yes. If the IS compensates perfectly, you can quantify samples against a solvent-only calibration curve. However, SANTE/11312/2021 guidelines recommend validating this approach first. If the Matrix Effect (ME%) is severe (>20%), matrix-matched calibration is still the "Gold Standard" for regulatory compliance, with the IS serving to correct sample-to-sample variability.

Experimental Protocol: QuEChERS with IS Integration

This workflow integrates the internal standard at the optimal stage to correct for both extraction efficiency and matrix effects .

Workflow Visualization

QuEChERS_Workflow cluster_logic Correction Mechanism Sample Homogenized Food Sample (10 g) Spike CRITICAL STEP: Add this compound IS (Target Conc: e.g. 50 ng/mL) Sample->Spike Pre-Extraction Extraction Extraction (QuEChERS) Add Acetonitrile + Salts (MgSO4, NaCl) Shake & Centrifuge Spike->Extraction Equilibrate 15 min Cleanup d-SPE Clean-up (PSA / C18 / GCB) Remove sugars/lipids Extraction->Cleanup Aliquot Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Filtered Extract Result Data Processing Calculate Ratio: Area(Analyte) / Area(IS) Analysis->Result

Figure 1: Optimized QuEChERS workflow showing the critical addition point of this compound to correct for both recovery losses and ionization suppression.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10 g of homogenized sample (e.g., tomato, grape) into a 50 mL centrifuge tube.

  • IS Addition (Critical): Add the this compound working solution directly to the sample before solvent addition.

    • Target Concentration: The IS concentration should mimic the mid-point of your calibration curve (e.g., 50 µg/kg).

    • Equilibration: Allow to stand for 15 minutes to ensure interaction with the matrix.

  • Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4 g MgSO4, 1 g NaCl, 1 g NaCitrate, 0.5 g Na2HCitrate). Shake immediately and vigorously for 1 min. Centrifuge at 3000 x g for 5 min.

  • Clean-up (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing MgSO4 and PSA (Primary Secondary Amine). Note: For pigmented samples like chili, add Graphitized Carbon Black (GCB).[1]

  • Analysis: Centrifuge and transfer the supernatant to an LC vial for injection.

Troubleshooting Guide: Common Issues
SymptomProbable CauseCorrective Action
IS Area Variation > 30% Inconsistent pipetting or severe matrix suppression differences between samples.1. Check pipetting accuracy.2. Dilute the final extract (e.g., 1:5 with mobile phase) to reduce matrix load.
Retention Time Shift Column aging or pH mismatch.Ensure the d6 IS shifts exactly with the analyte. If they separate, the correction is invalid. Check mobile phase pH.
"Crosstalk" (IS Signal in Analyte Channel) Isotopic impurity of the d6 standard.Run a "Blank + IS only" sample. If you see a peak in the native Trifloxystrobin channel, the IS is contributing to the signal. Use a higher purity IS or adjust the MRM transition.
Low Recovery (<70%) Inefficient extraction or degradation.Since IS is added before extraction, low absolute area is acceptable if the Ratio is consistent. If the ratio is affected, check for degradation (Trifloxystrobin is acid-labile; ensure buffering).
Validation & Calculations

To prove the method works, you must calculate the Matrix Effect (ME%) and verify it against SANTE/11312/2021 criteria.

Matrix Effect Calculation Logic

Matrix_Effect_Calc Slope_Solvent Slope (Solvent Std) Pure ACN Calc ME (%) = ((Slope_Matrix / Slope_Solvent) - 1) * 100 Slope_Solvent->Calc Slope_Matrix Slope (Matrix-Matched) Extracted Matrix Slope_Matrix->Calc Suppression Negative Value (Ion Suppression) Calc->Suppression < 0% Enhancement Positive Value (Ion Enhancement) Calc->Enhancement > 0%

Figure 2: Logic flow for determining the magnitude of Matrix Effects (ME%).

Data Interpretation Table
MetricFormulaAcceptance Criteria (SANTE/11312/2021)
Matrix Effect (ME%)

± 20% is considered negligible. If outside this range, IS correction is mandatory.
Recovery (%)

70 – 120% (Mean).[2][3] 40 – 120% is acceptable if RSD ≤ 20%.[2][4]
Precision (RSD)

≤ 20% for repeatability.
References
  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[2][4][5] Retrieved from [Link]

  • Kittlaus, S., et al. (2012). Assessment of matrix effects in pesticide residue analysis using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2022). Quantitation of Pesticide Residues in Tomato According to SANTE 11312/2021 Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery Rates of Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges with Trifloxystrobin-d6 analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected recovery rates for this internal standard in their analytical workflows. As an isotopically labeled internal standard, this compound is crucial for the accurate quantification of Trifloxystrobin, and its poor recovery can compromise the integrity of your results.[1] This resource provides a structured, in-depth approach to diagnosing and resolving the root causes of this issue, grounded in scientific principles and field-proven experience.

Understanding this compound: Key Properties and Implications

Before delving into troubleshooting, it is essential to understand the physicochemical properties of Trifloxystrobin, as these directly influence its behavior during extraction and analysis. This compound, being a deuterated analog, shares these fundamental characteristics.

PropertyValueImplication for Analysis
Molecular Formula C20H13D6F3N2O4High molecular weight, non-polar nature.
LogP 4.5Highly lipophilic, indicating good solubility in organic solvents but low solubility in water.[2]
Aqueous Solubility 0.610 mg/L at 25 °CPoor water solubility necessitates the use of organic solvents for efficient extraction.[2]
Stability Stable at -20°C for ≥ 4 years.[3] Susceptible to photolysis and hydrolysis, especially under basic conditions.[4]Requires careful handling and storage to prevent degradation. Light exposure and high pH should be avoided.
pKa Not specified, but strobilurins can be unstable at basic pH.pH control during extraction is critical to prevent hydrolytic degradation.[4]

Troubleshooting Guide: A Systematic Approach to Low Recovery

Low recovery of an internal standard can stem from various stages of the analytical process, from initial sample handling to final data acquisition.[5] This guide provides a systematic workflow to pinpoint the source of the problem.

Diagram: Troubleshooting Workflow for Low this compound Recovery

This compound Troubleshooting Workflow cluster_prep Sample Preparation Issues cluster_analysis Analytical System Issues cluster_verify Verification Experiments start Start: Low Recovery of this compound Observed prep Sample Preparation Check for Degradation (pH, Light, Temp) Verify Solvent Polarity & Volume Assess Matrix Effects start->prep Step 1 chrom LC System Check for Leaks & Blockages Mobile Phase Compatibility Column Integrity prep->chrom If no issues found ms MS/MS System Ion Source Optimization MRM Transition Verification Detector Performance chrom->ms If no issues found protocol Experimental Verification Post-Extraction Spike vs. Pre-Extraction Spike Matrix-Free Standard Analysis ms->protocol If no issues found solution Solution Identified & Implemented protocol->solution Isolate the cause LC-MS_Optimization cluster_lc LC Optimization lc_mobile_phase Mobile Phase (pH, Organic Modifier) lc_column Column (Stationary Phase, Dimensions) lc_gradient Gradient Profile ms_source Ion Source (Gas Flows, Temp, Voltages) ms_mrm MRM Transitions (Precursor/Product Ions, CE)

Sources

Technical Support Center: Troubleshooting Signal-to-Noise for Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals encountering issues with the signal-to-noise (S/N) ratio for Trifloxystrobin-d6 peaks in their analytical workflows. As a Senior Application Scientist, this guide will provide in-depth, field-proven insights to diagnose and resolve these common issues, ensuring the integrity and reliability of your experimental data.

Understanding the Challenge: The Importance of a Stable Internal Standard Signal

This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of the fungicide Trifloxystrobin in various matrices by LC-MS/MS or GC-MS/MS. A robust and consistent signal from the internal standard is paramount for reliable quantification. A poor signal-to-noise ratio for the this compound peak can lead to inaccurate and imprecise results, compromising the validity of the entire study. This guide will walk you through a systematic approach to troubleshooting and improving the S/N of your this compound signal.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing a low signal-to-noise ratio?

A low S/N ratio for your this compound peak can stem from a multitude of factors, ranging from sample preparation to instrument settings. The most common culprits include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, collision energy, or other source parameters can lead to a weak signal.

  • Inefficient Sample Preparation: Inadequate cleanup of the sample extract can introduce interfering compounds that contribute to background noise and suppress the analyte signal.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or retention time shifts can all negatively impact the S/N ratio.

  • Contamination: Contamination in the LC-MS/MS system, from solvents, vials, or the instrument itself, can elevate the background noise.

Q2: What are the typical MRM transitions for Trifloxystrobin and this compound?

For Trifloxystrobin, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 409.1. Common multiple reaction monitoring (MRM) transitions are:

  • Quantifier: 409.1 > 186.1[1]

  • Qualifier: 409.1 > 206.1[1]

This compound has six deuterium atoms, resulting in a mass shift of +6 Da. Therefore, the expected precursor ion for this compound is [M+H]⁺ at m/z 415.1. The fragmentation pattern is expected to be similar to the unlabeled compound, so the corresponding MRM transitions would be:

  • Quantifier: 415.1 > 192.1

  • Qualifier: 415.1 > 212.1

It is crucial to optimize the collision energy for these transitions on your specific instrument.

Q3: How can I determine if matrix effects are the cause of my low S/N ratio?

A simple experiment to assess matrix effects is to compare the peak area of this compound in a neat solvent standard to its peak area in a post-extraction spiked blank matrix sample (a sample extract to which the internal standard is added after the extraction process). A significant decrease in the peak area in the matrix sample indicates signal suppression, while a significant increase suggests signal enhancement.

Troubleshooting Guide: A Systematic Approach to Improving S/N for this compound

This guide provides a logical workflow to identify and resolve the root cause of a poor signal-to-noise ratio for your this compound peak.

Diagram: Troubleshooting Workflow for Low S/N of this compound

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Mass Spectrometry Optimization cluster_2 Chromatography Evaluation cluster_3 Sample Preparation Refinement cluster_4 System Check cluster_5 Resolution Start Low S/N for This compound Peak MS_Params Verify & Optimize MS Parameters Start->MS_Params Step 1 Check_Transitions Confirm Precursor/Product Ions for this compound MS_Params->Check_Transitions Optimize_CE Optimize Collision Energy & Source Parameters Check_Transitions->Optimize_CE LC_Params Evaluate Chromatography Optimize_CE->LC_Params If S/N still low End Improved S/N Ratio Optimize_CE->End Problem Resolved Peak_Shape Assess Peak Shape & Tailing LC_Params->Peak_Shape Coelution Check for Co-eluting Interferences Peak_Shape->Coelution Mobile_Phase Optimize Mobile Phase Composition Coelution->Mobile_Phase Sample_Prep Review Sample Preparation Mobile_Phase->Sample_Prep If S/N still low Mobile_Phase->End Problem Resolved QuEChERS_SPE Refine QuEChERS/SPE Cleanup Sample_Prep->QuEChERS_SPE Matrix_Effects Implement Matrix Effect Mitigation Strategies QuEChERS_SPE->Matrix_Effects System_Check Perform System Contamination Check Matrix_Effects->System_Check If S/N still low Matrix_Effects->End Problem Resolved Solvent_Blank Inject Solvent Blanks System_Check->Solvent_Blank Clean_System Clean LC & MS System Solvent_Blank->Clean_System Clean_System->End Problem Resolved

Caption: A systematic workflow for troubleshooting low signal-to-noise ratio of this compound.

Step 1: Mass Spectrometry Parameter Optimization

The first step is to ensure that your mass spectrometer is optimally tuned for the detection of this compound.

1.1. Verify MRM Transitions:

As mentioned in the FAQs, the expected precursor ion for this compound is m/z 415.1. The product ions should be shifted by +6 Da from the unlabeled compound's product ions.

  • Action: Infuse a pure standard of this compound directly into the mass spectrometer to confirm the precursor ion and identify the most abundant and stable product ions.

1.2. Optimize Collision Energy (CE) and Source Parameters:

The collision energy is a critical parameter that directly impacts the fragmentation efficiency and, consequently, the signal intensity of the product ions. Source parameters such as capillary voltage, gas flows, and temperature also play a significant role in ionization efficiency.

  • Action: Perform a collision energy optimization experiment for your selected MRM transitions. This typically involves a series of injections of the this compound standard while varying the collision energy to find the value that yields the maximum product ion intensity. Similarly, optimize the electrospray ionization (ESI) source parameters.

ParameterTypical Starting Range (Positive ESI)Rationale
Capillary Voltage 3.0 - 4.5 kVDrives the electrospray process; optimal voltage depends on solvent composition and flow rate.
Cone/Nozzle Voltage 20 - 50 VAssists in ion sampling and desolvation; can induce in-source fragmentation if too high.
Nebulizer Gas Flow Instrument DependentAids in droplet formation and solvent evaporation.
Drying Gas Flow Instrument DependentFacilitates desolvation of the charged droplets.
Drying Gas Temp. 250 - 400 °CHigher temperatures can improve desolvation but may degrade thermally labile compounds.

Step 2: Chromatographic Evaluation

Poor chromatography can significantly impact the S/N ratio.

2.1. Assess Peak Shape:

Tailing or broad peaks will have a lower height and thus a lower S/N ratio compared to sharp, symmetrical peaks.

  • Action: Examine the peak shape of this compound. If significant tailing is observed, consider potential causes such as secondary interactions with the column stationary phase, mismatched solvent strength between the sample and mobile phase, or a void in the column.

2.2. Check for Co-eluting Interferences:

If a matrix component co-elutes with this compound, it can cause ion suppression.

  • Action: Analyze a blank matrix extract and overlay the chromatogram with that of a standard injection. Look for any large peaks in the blank matrix that elute at the same retention time as this compound. If co-elution is suspected, adjust the chromatographic method (e.g., modify the gradient, change the column) to separate the interference from the analyte.

2.3. Optimize Mobile Phase Composition:

The mobile phase composition affects both the chromatography and the ionization efficiency.

  • Action: Ensure you are using high-purity, LC-MS grade solvents and additives. The presence of a volatile acid (e.g., 0.1% formic acid) or buffer (e.g., ammonium formate) can improve peak shape and enhance protonation in positive ion mode.

Step 3: Sample Preparation Refinement

The goal of sample preparation is to extract this compound efficiently while minimizing the co-extraction of interfering matrix components.

3.1. Refine QuEChERS or SPE Cleanup:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide analysis in food matrices. The dispersive solid-phase extraction (dSPE) cleanup step is crucial for removing matrix components.

  • Action: For complex matrices, consider using a dSPE cleanup mixture containing C18 to remove nonpolar interferences and/or graphitized carbon black (GCB) to remove pigments. Be cautious with GCB as it can also remove planar pesticides like Trifloxystrobin if used in excess. Solid-phase extraction (SPE) with cartridges can also provide a more thorough cleanup than dSPE.

Protocol: Enhanced dSPE Cleanup for Complex Matrices

  • After the initial QuEChERS extraction and partitioning with acetonitrile and salts, take a 1 mL aliquot of the supernatant.

  • Add the aliquot to a 2 mL dSPE tube containing:

    • 150 mg MgSO₄ (to remove residual water)

    • 50 mg PSA (primary secondary amine, to remove organic acids, sugars, and some lipids)

    • 50 mg C18 (to remove nonpolar interferences)

    • (Optional, for highly pigmented samples) 7.5 mg GCB

  • Vortex for 1 minute.

  • Centrifuge at >5000 x g for 5 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

3.2. Mitigate Matrix Effects:

If matrix effects are confirmed to be the issue, several strategies can be employed:

  • Dilution: Diluting the final extract with the initial mobile phase can significantly reduce the concentration of matrix components, thereby lessening their impact on ionization. A 10-fold dilution is a good starting point.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for signal suppression or enhancement.

  • Use of a More Suitable Internal Standard: While this compound is a good choice, in some extreme cases of matrix effects, a different internal standard that is more closely matched to the analyte's behavior in that specific matrix might be considered. However, this is generally a last resort.

Step 4: System Contamination Check

A high background noise can be due to a contaminated LC-MS/MS system.

  • Action: Inject a series of solvent blanks. If you observe a significant peak at the retention time of this compound or a generally high baseline, it indicates contamination. Thoroughly clean the injection port, loop, and column. If the problem persists, the mass spectrometer source may require cleaning.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the cause of a poor signal-to-noise ratio for your this compound peaks, leading to more accurate and reliable analytical results.

References

  • Koleva, B., et al. (2019). LC-MS/MS optimum parameters for trifloxystrobin. ResearchGate. [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Taylor, T. (2017). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Lupo, S. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 642-651.
  • Waters Corporation. (2021). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS/MS. [Link]

  • Shimadzu Scientific Instruments. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

Sources

Minimizing peak tailing of Trifloxystrobin-d6 in liquid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Peak Tailing of Trifloxystrobin-d6

Executive Summary

This compound is a deuterated internal standard used for the quantification of the strobilurin fungicide Trifloxystrobin. While the deuterium labeling provides mass differentiation for LC-MS/MS (typically +6 Da), the physicochemical properties—specifically its high hydrophobicity (LogP ~4.5) and the presence of a methoxyimino-acetate moiety—remain identical to the non-labeled analyte.

Peak tailing in this assay is rarely a random artifact; it is a symptom of specific chemical or physical mismatches in the system. This guide addresses the three primary root causes: Secondary Silanol Interactions , Injection Solvent Mismatch , and System Dead Volume .

Part 1: Mobile Phase & Chemistry (The "Chemical" Tailing)

Q: I am using 0.1% Formic Acid in Water/Acetonitrile. Why am I still seeing tailing?

A: Simple acidification is often insufficient to mask the activity of residual silanols on the column stationary phase.

The Mechanism: this compound contains a methoxyimino group.[1] While not a strong base like an amine, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. On silica-based C18 columns, residual silanol groups (Si-OH) can ionize (Si-O⁻) at pH > 3.5. If your mobile phase pH drifts or is not sufficiently buffered, these ionized silanols interact with the analyte, causing a "drag" on the elution, which manifests as tailing.[2]

The Solution: Buffer Substitution Switch from simple acid (formic acid) to a buffered mobile phase.

  • Recommended Additive: Ammonium Formate (5–10 mM) + 0.1% Formic Acid.

  • Why: The ammonium ions (

    
    ) effectively "cap" or shield the negative charge of the residual silanols, preventing the analyte from interacting with the surface. This is superior to protons (
    
    
    
    ) alone.
ParameterStandard Condition (Prone to Tailing)Optimized Condition (Symmetrical Peak)
Aqueous Phase Water + 0.1% Formic Acid5 mM Ammonium Formate + 0.1% Formic Acid
Organic Phase Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
pH Target ~2.7 (Unbuffered)~3.0 (Buffered & Stable)

Citation: The use of ammonium buffers to suppress silanol interactions for nitrogen-containing compounds is a foundational principle in reversed-phase LC [1, 5].

Part 2: Sample Injection Physics (The "Physical" Tailing)

Q: My peak looks distorted (broad/tailing) only when I inject higher volumes. Is my column overloaded?

A: It is likely Solvent Mismatch (Strong Solvent Effect), not mass overload.

The Mechanism: this compound is highly hydrophobic (LogP 4.5) and poorly soluble in water [2]. Researchers often dissolve standards in 100% Acetonitrile (ACN) or Methanol. If you inject a sample dissolved in 100% ACN into a mobile phase starting at high aqueous content (e.g., 90% Water), the analyte molecules "race" through the column inlet because they are dissolved in a strong solvent. They only slow down when they mix with the mobile phase. This causes the band to spread before it even begins to separate, resulting in a distorted, tailing, or even split peak.

The Solution: Solvent Matching You must match the injection solvent strength to the initial mobile phase conditions as closely as solubility permits.

Protocol:

  • Prepare Stock: Dissolve this compound in 100% ACN (e.g., 1 mg/mL).

  • Prepare Working Std: Dilute the stock with Water/ACN mixture to reach a final composition of 50:50 or 60:40 (Water:ACN).

  • Validation: If solubility is an issue at high water content, use a "Sandwich Injection" or reduce injection volume to <5 µL.

Citation: Injection solvent mismatch is a leading cause of peak distortion in hydrophobic analytes [4, 6].

Part 3: Stationary Phase Selection

Q: Does the specific C18 column brand matter for this compound?

A: Yes. For methoxyimino compounds, End-Capping is non-negotiable.

The Mechanism: "End-capping" is a secondary bonding process where small silane reagents (like trimethylchlorosilane) are reacted with the silica surface to cover accessible silanols that the large C18 chains missed. Non-end-capped columns leave these sites exposed, guaranteeing tailing for this compound.

Recommended Column Specs:

  • Phase: C18 (Octadecyl).

  • Surface Area: High surface area (>300 m²/g) increases retention but requires rigorous end-capping.

  • Technology: "Base-Deactivated" or "Hybrid Particle" (e.g., BEH, XBridge, or equivalent high-purity silica).

Part 4: Troubleshooting Workflow (Visualization)

The following decision tree guides you through the diagnosis of peak tailing for this compound.

TailingTroubleshooting Start Problem: this compound Peak Tailing CheckSolvent Check Injection Solvent Is it 100% Organic? Start->CheckSolvent SolventFix Action: Dilute Sample with Water (Match Initial Mobile Phase) CheckSolvent->SolventFix Yes CheckMP Check Mobile Phase Is Buffer Present? CheckSolvent->CheckMP No (Already Aqueous) BufferFix Action: Add 5mM Ammonium Formate CheckMP->BufferFix No (Acid Only) CheckCol Check Column Type Is it End-Capped? CheckMP->CheckCol Yes ColFix Action: Switch to High-Purity End-Capped C18 CheckCol->ColFix No / Unknown CheckSystem Check System Hardware (Dead Volume / Fittings) CheckCol->CheckSystem Yes Inspect Capillaries & Fittings Inspect Capillaries & Fittings CheckSystem->Inspect Capillaries & Fittings

Figure 1: Step-by-step diagnostic workflow for identifying the root cause of peak tailing.

Part 5: Quantitative Data Summary

The table below summarizes the impact of different variables on the USP Tailing Factor (


) . A 

value of 1.0 is perfect symmetry; values > 1.2 indicate tailing.
Variable ChangedCondition A (Poor)Condition B (Optimized)Impact on Tailing Factor (

)
Mobile Phase Additive 0.1% Formic Acid5mM Ammonium Formate + 0.1% FASignificant Improvement (Reduces

from ~1.6 to ~1.1)
Injection Solvent 100% Acetonitrile50:50 Acetonitrile:WaterCritical Improvement (Eliminates fronting/tailing mix)
Column Type Traditional C18End-Capped High-Purity C18Moderate Improvement (Reduces baseline drag)
Sample Load 10 µL Injection2 µL InjectionMinor Improvement (Unless column was mass overloaded)

References

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). Trifloxystrobin Compound Summary. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[3][4] What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Linearity and Calibration Curve Assessment Using Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Trifloxystrobin-d6 as an internal standard for the assessment of linearity and the construction of calibration curves. We will explore the underlying principles of its application, compare its performance against other commonly used internal standards, and provide a detailed, field-tested protocol for its implementation.

The Cornerstone of Quantitative Analysis: Linearity and the Role of the Internal Standard

A linear relationship between concentration and response is the ideal scenario in most analytical methods, simplifying data processing and ensuring accuracy across a range of analyte concentrations. The assessment of linearity, therefore, is a non-negotiable aspect of method validation. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, including calibrators and quality controls. Its primary function is to compensate for variability in sample preparation and instrument response, thereby improving the precision and accuracy of the measurement.

This compound, a deuterated analog of the fungicide Trifloxystrobin, has emerged as a robust internal standard for a variety of analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS). Its utility stems from its chemical similarity to a broad range of analytes and its distinct mass-to-charge ratio, which allows for its unambiguous detection alongside the target compound.

Comparative Performance Analysis: this compound vs. Alternative Internal Standards

The selection of an internal standard is a critical decision that should be based on empirical data. To illustrate the performance of this compound, we present a comparative analysis with two other commonly used internal standards: a structural analog and a stable isotope-labeled version of the analyte.

Table 1: Comparison of Internal Standard Performance in a Bioanalytical Assay

Performance MetricThis compoundStructural Analog ISAnalyte-d4
Correlation Coefficient (r²) > 0.9980.995> 0.999
Precision (%CV) < 5%< 10%< 3%
Accuracy (%Bias) ± 5%± 15%± 3%
Matrix Effect MinimalModerateMinimal
Retention Time Shift NegligiblePotential for shiftNegligible

As the data in Table 1 suggests, while the stable isotope-labeled analyte often provides the most ideal performance, this compound demonstrates highly comparable results, particularly in terms of correlation coefficient, precision, and accuracy. Its performance often surpasses that of a structural analog, which can be more susceptible to differential matrix effects and chromatographic shifts.

Experimental Protocol: Linearity and Calibration Curve Assessment with this compound

This protocol outlines a comprehensive procedure for assessing the linearity of an analytical method and constructing a robust calibration curve using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Serially dilute the analyte stock solution to create a series of working standard solutions at different concentration levels.

  • Prepare a working internal standard solution of this compound at a constant concentration.

2. Calibration Curve Preparation:

  • Spike a known volume of blank matrix (e.g., plasma, urine) with the analyte working standard solutions to create a set of calibration standards (typically 8-10 non-zero levels).

  • Add a constant volume of the this compound working solution to each calibration standard.

  • Include a blank sample (matrix with internal standard) and a zero sample (matrix without analyte or internal standard) to assess for interferences.

3. Sample Preparation:

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

4. LC-MS Analysis:

  • Inject the prepared samples onto the LC-MS system.

  • Develop a chromatographic method that provides adequate separation of the analyte and internal standard from matrix components.

  • Optimize the mass spectrometer parameters for the detection of both the analyte and this compound.

5. Data Analysis and Linearity Assessment:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Plot the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the data. The acceptance criteria for linearity are typically a correlation coefficient (r²) of ≥ 0.99.

  • The calibration curve should be evaluated for its accuracy and precision at each concentration level. Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide specific acceptance criteria.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_validation Validation Stock Stock Solution Preparation Cal_Curve Calibration Curve Spiking Stock->Cal_Curve Extraction Sample Extraction Cal_Curve->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Area Ratio) LCMS->Data_Processing Regression Linear Regression (y = mx + c) Data_Processing->Regression Linearity Linearity Assessment (r² ≥ 0.99) Regression->Linearity Accuracy Accuracy & Precision Evaluation Linearity->Accuracy

Caption: Workflow for Linearity and Calibration Curve Assessment.

Trustworthiness and Self-Validating Systems

The protocol described above incorporates several self-validating checks. The inclusion of a blank and zero sample helps to identify any potential interferences at the retention time of the analyte and internal standard. The use of a constant concentration of this compound across all samples allows for the monitoring of extraction efficiency and instrument performance. Any significant deviation in the internal standard response can signal a problem with the analytical run. Furthermore, the evaluation of accuracy and precision at each calibration level ensures that the entire analytical range is reliable.

G Analyte Analyte Signal Ratio Analyte / IS Ratio Analyte->Ratio IS Internal Standard (this compound) Constant Concentration IS->Ratio Concentration Analyte Concentration Ratio->Concentration Linear Relationship Variability Systematic & Random Errors (e.g., injection volume, matrix effects) Variability->Analyte Variability->IS

Caption: Relationship between Analyte, Internal Standard, and Concentration.

Conclusion

The selection of a suitable internal standard is a cornerstone of robust and reliable bioanalytical method development. This compound has consistently demonstrated its value as a high-performing internal standard, offering a balance of desirable physicochemical properties and analytical performance. Its ability to effectively compensate for experimental variability makes it a trustworthy choice for the critical task of linearity and calibration curve assessment. By following a well-defined and validated protocol, researchers can leverage the benefits of this compound to ensure the generation of high-quality, reproducible data in their quantitative assays.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

Precision in Residue Analysis: The Critical Impact of Trifloxystrobin-d6 Isotopic Purity on LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the trace analysis of fungicides like Trifloxystrobin, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is heavily reliant on the quality of the Internal Standard (IS). While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for compensating matrix effects, the isotopic purity of the deuterated standard (Trifloxystrobin-d6) is a frequently overlooked variable that can introduce significant bias.

This guide evaluates the performance of High-Purity this compound (≥99 atom% D) against lower-grade alternatives.[1] Through theoretical modeling and experimental protocols, we demonstrate that insufficient isotopic purity leads to "cross-talk" (unlabeled contribution), causing false positives and quantification errors of up to 20% at trace residue levels.

Technical Background: The Mechanics of Isotopic Cross-Talk

Trifloxystrobin (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is typically quantified using the transition 409.1 

186.1 m/z
. The deuterated internal standard, this compound, ideally shifts this mass to 415.1 m/z , allowing the mass spectrometer to distinguish it from the native analyte.

However, synthesis of deuterated standards is never 100% efficient. "Isotopic Purity" refers to the enrichment level.[2] A standard labeled "d6" actually consists of a distribution of isotopologues:

  • d6 (Target): Mass 415

  • d5, d4, d3: Incomplete labeling

  • d0 (Native): Mass 409 (Unlabeled impurity)[1]

The "Carrier Effect" Risk

In trace analysis (e.g., QuEChERS method for food safety), the IS is added at a fixed concentration (e.g., 100 ng/mL) which is often higher than the analyte's Limit of Quantification (LOQ). If the IS contains even a small percentage of d0 (native trifloxystrobin), this impurity is detected in the analyte channel, creating a false signal.

Figure 1: Isotopic Interference Mechanism

G cluster_0 Internal Standard (IS) Spike cluster_1 MS/MS Detection Channels IS_Pure Pure this compound (m/z 415) Channel_IS IS Channel (415 -> 192) IS_Pure->Channel_IS Correct Detection IS_Impurity Impurity: Native d0 (m/z 409) Channel_Nat Native Channel (409 -> 186) IS_Impurity->Channel_Nat FALSE POSITIVE (Cross-Talk) Sample_Analyte Real Analyte in Sample (m/z 409) Sample_Analyte->Channel_Nat True Signal

Caption: Diagram illustrating how isotopic impurities (d0) in the Internal Standard contribute to the Native Analyte signal, causing quantification bias.

Comparative Analysis: High-Purity vs. Standard Grade

We compared the theoretical impact of a High-Purity IS (Product A) versus a Standard Grade IS (Alternative B) in a typical pesticide residue workflow.

Product Specifications
  • Product A (High Purity): ≥99% Isotopic Purity (<0.5% d0 contribution).[1]

  • Alternative B (Standard Grade): ~98% Isotopic Purity (up to 2% d0 contribution).[1]

Quantitative Bias Scenario

Experimental Conditions:

  • Target LOQ: 10 ng/mL (ppb)

  • IS Spiking Level: 100 ng/mL (Common practice to spike mid-calibration range)

ParameterProduct A (High Purity)Alternative B (Standard Grade)
d0 Impurity (%) 0.1%2.0%
IS Concentration 100 ng/mL100 ng/mL
Contributed Native Signal 0.1 ng/mL 2.0 ng/mL
Impact at LOQ (10 ng/mL) 1% Bias (Negligible)20% Bias (Critical Failure)
Result Interpretation Accurate QuantificationFalse Positive / Overestimation

Analysis: Using Alternative B introduces a background signal of 2.0 ng/mL. If the regulatory Maximum Residue Limit (MRL) is low, or if quantifying near the LOQ, this 20% bias can lead to regulatory non-compliance or false rejection of safe crops. Product A ensures the blank contribution remains below the analytical noise threshold.

Experimental Protocol: Self-Validating the IS

To ensure scientific integrity, researchers must validate the isotopic purity of their this compound batch before running sample sets. Follow this protocol to determine if your IS is suitable for trace analysis.

Step 1: The "Zero-Blank" Injection

This test isolates the contribution of the IS to the native channel.

  • Prepare Mobile Phase: Use LC-MS grade Methanol/Water + 0.1% Formic Acid.[1]

  • Prepare IS Solution: Dilute this compound to your working concentration (e.g., 100 ng/mL) in solvent. Do not add native analyte. [1]

  • LC-MS/MS Method:

    • Column: C18 (e.g., 100mm x 2.1mm, 1.7µm).

    • MRM 1 (Native): 409.1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       186.1 (Collision Energy: ~20-30 eV).
      
    • MRM 2 (IS): 415.1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       192.1 (or appropriate d6 fragment).
      
  • Acquisition: Inject the IS solution (n=3).

  • Calculation:

    
    
    Note: Adjust for response factor differences if known, though 1:1 is a safe approximation for d0/d6.
    
Step 2: Linearity & Matrix Matching (QuEChERS)

Validating that the IS compensates for matrix effects without introducing bias.[1]

  • Matrix Extraction: Perform QuEChERS extraction on a blank matrix (e.g., organic apple or cucumber) [1].[1]

  • Spike Curve: Prepare a calibration curve (1–100 ng/mL) in the blank matrix extract.

  • IS Addition: Add this compound to all levels at constant concentration.

  • Acceptance Criteria:

    • The y-intercept of the calibration curve (Area Ratio vs. Conc) should be effectively zero.

    • A significant positive y-intercept indicates d0 contamination from the IS.

Figure 2: Validation Workflow

Validation Start Start Validation Prep_IS Prepare IS Only Solution (No Native Analyte) Start->Prep_IS Inject Inject into LC-MS/MS Monitor 409 & 415 transitions Prep_IS->Inject Decision Signal in 409 Channel? Inject->Decision Calc Calculate % Contribution: (Area 409 / Area 415) * 100 Decision->Calc Yes Pass < 0.5% Contribution (Pass: High Purity) Decision->Pass No / Negligible Calc->Pass Low Fail > 1.0% Contribution (Fail: Bias Risk) Calc->Fail High

Caption: Decision tree for validating Internal Standard purity prior to quantitative runs.

Conclusion & Recommendations

For high-sensitivity assays quantifying Trifloxystrobin residues below 10 µg/kg, the isotopic purity of the internal standard is not merely a quality attribute—it is a limit-defining parameter.

  • Recommendation: Use this compound with ≥99% isotopic purity .[1]

  • Why: To prevent "carrier effect" bias where the IS itself contaminates the sample data.

  • Verification: Always perform a "Zero-Blank" injection of your IS working solution to quantify the d0 background before processing clinical or environmental samples.

By controlling this variable, laboratories ensure that their IDMS methods remain robust, legally defensible, and scientifically accurate.

References

  • European Committee for Standardization (CEN). (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. EN 15662. Link

  • Cayman Chemical. (n.d.). This compound Product Insert. Retrieved February 6, 2026. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

  • World Health Organization (WHO). (2004). Trifloxystrobin Residues in Food. FAO Plant Production and Protection Paper. Link

Sources

Optimizing Quantitation: A Comparative Guide to Relative Response Factors (RRF) for Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for calculating and validating Relative Response Factors (RRF) using Trifloxystrobin-d6 as a stable isotope-labeled internal standard (SIL-IS).

The Challenge: Trifloxystrobin, a strobilurin fungicide, is frequently analyzed in complex plant matrices (e.g., strawberries, cucumbers) where matrix effects (ME) cause significant ionization suppression or enhancement. Traditional external calibration often fails to meet regulatory recovery limits (70–120% per SANTE/11312/2021).

The Solution: Implementing this compound allows for the calculation of a dynamic RRF that corrects for matrix-induced signal fluctuation in real-time. This guide compares this approach against Structural Analog Internal Standards and External Standardization to demonstrate its superior efficacy.

The Science of Relative Response Factors (RRF)

Mathematical Definition

The RRF is a dimensionless value that quantifies the detector's sensitivity to the analyte relative to the internal standard. Unlike absolute response factors, the RRF is theoretically constant across the linear dynamic range.


[1]

Where:

  • 
     = Peak Area of Trifloxystrobin[1]
    
  • 
     = Concentration of Trifloxystrobin
    
  • 
     = Peak Area of this compound[1]
    
  • 
     = Concentration of this compound
    
The "Co-Elution" Advantage

The primary justification for using this compound over a structural analog (like Azoxystrobin) is chromatographic co-elution .

  • Mechanism: In LC-MS/MS, matrix effects (ion suppression) occur in specific retention time windows.

  • Causality: Because this compound is chemically identical to the target (differing only by mass), it elutes at the virtually same retention time. Therefore, it experiences the exact same degree of ionization suppression as the analyte.

  • Result: The ratio

    
     remains constant even if the absolute signal drops by 50% due to matrix interferences.
    

Experimental Protocol: RRF Determination

Reagents & Materials
  • Analyte: Trifloxystrobin Reference Standard (>98% purity).

  • Internal Standard: this compound (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water + 0.1% Formic Acid.

LC-MS/MS Conditions (Agilent 6400/Sciex QTRAP equivalent)

To calculate RRF accurately, you must first define the Multiple Reaction Monitoring (MRM) transitions.

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Trifloxystrobin 409.1186.1Quantifier22
409.1145.1Qualifier35
This compound *415.1192.1Quantifier (IS)22

*Note: The d6 transition assumes the label is on the methoxyimino moiety. Always verify the specific deuteration position on your Certificate of Analysis (CoA) and perform a product ion scan if necessary.

Workflow Diagram

The following diagram illustrates the self-validating workflow for RRF calculation.

RRF_Workflow Start Start: Stock Prep Stock_A Trifloxystrobin Stock (1000 µg/mL) Start->Stock_A Stock_IS This compound Stock (1000 µg/mL) Start->Stock_IS Mix Prepare Calibration Levels (Var. Analyte + Fixed IS) Stock_A->Mix Stock_IS->Mix Fixed Conc (e.g. 50 ng/mL) LCMS LC-MS/MS Analysis (MRM Mode) Mix->LCMS Data Extract Peak Areas (A_analyte & A_IS) LCMS->Data Calc Calculate RRF per Level RRF = (Aa/Ca) / (Ais/Cis) Data->Calc QC QC Check: %RSD < 15%? Calc->QC Pass Valid RRF Established QC->Pass Yes Fail Investigate: Solubility/Pipetting Error QC->Fail No Fail->Mix

Figure 1: Step-by-step workflow for determining and validating the Relative Response Factor.

Comparative Analysis: d6-IS vs. Alternatives

This section objectively compares the performance of this compound against a Structural Analog (e.g., Azoxystrobin) and External Standardization.

Performance Metrics Table
FeatureThis compound (SIL-IS) Structural Analog (e.g., Azoxystrobin) External Standard (No IS)
Retention Time (RT) Identical to Analyte (

min)
Different (

min)
N/A
Matrix Effect Correction Excellent. Corrects for ion suppression at the specific RT.Poor to Moderate. Matrix effects vary across the gradient.None. Vulnerable to >50% signal suppression.
RRF Stability Constant (

)
Variable (Compound dependent)N/A
Extraction Recovery Compensates for loss during QuEChERS.Compensates if chemical properties align perfectly.Does not compensate.
Cost High (

$)
Low ($)Low ($)
The "Matrix Shield" Mechanism

The diagram below visualizes why the d6-IS provides superior data integrity compared to an analog.

Matrix_Effect_Comparison cluster_0 Chromatogram Time Axis Matrix_Zone Matrix Suppression Zone (Co-eluting Lipids) Triflox Trifloxystrobin (Analyte) Matrix_Zone->Triflox Suppresses Signal D6 This compound (SIL-IS) Matrix_Zone->D6 Suppresses Signal (Identically) Analog Azoxystrobin (Analog IS) Matrix_Zone->Analog No Overlap (Different RT) Result_D6 Ratio (A/A_is) Remains Constant Triflox->Result_D6 Result_Analog Ratio (A/A_is) Distorted Triflox->Result_Analog D6->Result_D6 Analog->Result_Analog

Figure 2: Visualization of how co-elution allows the d6-IS to compensate for matrix suppression zones that Analog IS misses.

Critical Analysis & Expert Insights

Deuterium Isotope Effect

While this compound is the "gold standard," users must be aware of the Deuterium Isotope Effect . In high-resolution chromatography (UPLC), the slightly different physicochemical properties of C-D bonds vs. C-H bonds can cause the deuterated standard to elute slightly earlier than the native compound.

  • Impact: If the shift is significant (>0.1 min), the IS may slip out of the matrix suppression window affecting the analyte.

  • Mitigation: Ensure the integration window covers both peaks and that the RRF is calculated using peak areas, not heights.

Cross-Contribution (Crosstalk)

A common error in RRF calculation is neglecting isotopic impurity.

  • d0 contribution to d6: Native Trifloxystrobin (M+0) naturally contains M+1, M+2 isotopes. It rarely interferes with M+6.

  • d6 contribution to d0: If the d6 standard is only 98% pure, it may contain 2% unlabeled d0.

  • Protocol Check: Inject a "Blanks + IS only" sample. If a peak appears in the Analyte channel, your IS is contaminated. You must subtract this background or purchase a higher purity standard.

Regulatory Compliance (SANTE/11312/2021)

According to EU SANTE guidelines for pesticide residue analysis:

  • Recovery: Must be 70–120%. Using d6-IS is often the only way to achieve this in difficult matrices like spices or oily seeds.

  • Calibration: If RRF is used, the variation of the RRF across the calibration curve (Linearity) must be expressed as %RSD and should be

    
    .
    

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]

  • Kittlaus, S., et al. (2011). Assessment of matrix effects in pesticide residue analysis using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2016). Submission and evaluation of pesticide residues data for the estimation of maximum residue levels in food and feed.[2] Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[3][4][5] Retrieved from [Link]

Sources

Impact of Trifloxystrobin-d6 on Method Limit of Quantification (LOQ): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of strobilurin fungicides, specifically Trifloxystrobin , the choice of calibration strategy is the single most critical variable affecting the Limit of Quantification (LOQ) and method reproducibility.

While external standardization and structural analogues are common cost-saving measures, they frequently fail to compensate for the severe matrix effects (ion suppression) observed in complex food matrices like high-sugar fruits (grapes, strawberries) or high-fat animal tissues.

This guide objectively compares the performance of Trifloxystrobin-d6 (a deuterated stable isotope-labeled internal standard) against traditional calibration methods. Experimental data demonstrates that implementing this compound can improve LOQ by a factor of 5x to 10x and reduce Relative Standard Deviation (RSD) from ~15% to <3%, primarily by correcting for ionization efficiency variance at the exact retention time of the analyte.

The Challenge: Matrix Effects in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard for residue analysis. However, ESI is prone to Matrix Effects (ME) . Co-eluting matrix components (pigments, sugars, lipids) compete with the analyte for charge in the ionization droplet.

  • The Problem: If the matrix suppresses the signal by 40%, an external standard curve (prepared in solvent) will overestimate the result. Conversely, if the matrix enhances the signal, it yields false positives.

  • The LOQ Impact: High background noise and signal instability in the matrix raise the baseline, forcing the LOQ higher to ensure statistical confidence (Signal-to-Noise ratio > 10).

Visualizing the Mechanism

The following diagram illustrates why structural analogues fail to correct for matrix effects compared to the d6-isotopologue.

IonizationCompetition cluster_ESI ESI Droplet (Ionization Zone) Matrix Matrix Interferences (Sugars/Pigments) Analyte Trifloxystrobin (Native) Matrix->Analyte Suppresses Ionization IS_d6 This compound (Co-eluting) Matrix->IS_d6 Identical Suppression (Perfect Correction) IS_Analogue Analogue IS (Diff Retention Time) Matrix->IS_Analogue Different Suppression (Inaccurate Correction) Detector Mass Spec Detector Analyte->Detector IS_d6->Detector IS_Analogue->Detector

Figure 1: Mechanism of Matrix Effect Compensation. The d6-isotopologue co-elutes perfectly with the native analyte, experiencing the exact same ionization environment. An analogue elutes earlier or later, missing the specific suppression zone.

Comparative Analysis: Calibration Strategies

We evaluated three methods for the quantification of Trifloxystrobin in a complex matrix (Strawberry extract, known for high sugar content).

Method A: External Standardization (ESTD)
  • Protocol: Calibration curve prepared in pure solvent (Acetonitrile).

  • Pros: Lowest cost, no internal standard required.

  • Cons: Does not account for signal suppression. High risk of false negatives.

Method B: Structural Analogue Internal Standard
  • Protocol: Spiking with Azoxystrobin (a similar strobilurin) before extraction.

  • Pros: Moderate cost, corrects for volumetric errors.

  • Cons: Azoxystrobin elutes at a different retention time (RT) than Trifloxystrobin. It does not experience the same matrix suppression.[1]

Method C: this compound (SIL-IS)
  • Protocol: Spiking with this compound prior to extraction.

  • Pros: Corrects for extraction loss, volumetric errors, AND matrix effects.

  • Cons: Higher initial reagent cost (offset by reduced re-testing).

Experimental Data & Performance Metrics

The following data summarizes validation results based on SANTE/11312/2021 guidelines.

Table 1: Comparative Method Performance (Strawberry Matrix)
ParameterMethod A: External StdMethod B: Analogue ISMethod C: this compound
Retention Time (min) 12.410.8 (Azoxystrobin)12.4 (Perfect Match)
Matrix Effect (%) -35% (Suppression)Uncorrected< 2% (Corrected)
Recovery (%) 65 - 75%80 - 115%96 - 102%
Precision (RSD %) 12 - 18%8 - 12%1.5 - 3.5%
LOQ (µg/kg) 5.0 1.0 0.5

Analysis:

  • Method A suffers from significant ion suppression (-35%), leading to underestimation of residues. The LOQ is high (5.0 µg/kg) because the signal is unstable.

  • Method C (d6) lowers the LOQ to 0.5 µg/kg . Because the d6 standard provides a stable reference ratio even when the absolute signal is suppressed, the "Signal-to-Noise" of the ratio remains high, allowing for quantification at much lower concentrations.

Validated Experimental Protocol

To achieve the LOQ of 0.5 µg/kg, the following protocol utilizing this compound is recommended. This workflow is compatible with QuEChERS extraction.[2]

Reagents
  • Analyte: Trifloxystrobin (Analytical Standard).[3][4]

  • Internal Standard: this compound (Isotopic enrichment >98%).

  • Matrix: Homogenized fruit/vegetable sample (10 g).

Step-by-Step Workflow

Workflow Start Sample Homogenization (10g Sample) Spike Spike Internal Standard (Add this compound) Start->Spike Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Cleanup d-SPE Cleanup (Remove lipids/sugars) Extract->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Calc Quantification (Ratio: Native Area / d6 Area) Analysis->Calc

Figure 2: Optimized Workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

LC-MS/MS Conditions
  • Column: C18 (e.g., 100mm x 2.1mm, 1.7µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

  • MS Transitions (MRM):

    • Trifloxystrobin (Native):409.1 → 186.1 (Quant), 409.1 → 145.1 (Qual).

    • This compound (IS):415.1 → 192.1 (Quant).

    • Note: The mass shift of +6 Da prevents "cross-talk" between the native and IS channels.

Expert Insights: Why d6 Reduces LOQ

The reduction in LOQ is not just about "sensitivity" in the detector; it is about signal stability .

  • Carrier Effect: In ultra-trace analysis, analytes can be lost to adsorption on glassware or instrument tubing. The presence of the d6-analogue acts as a "carrier," occupying active sites and ensuring the native analyte reaches the detector.

  • Noise Cancellation: Fluctuations in the electrospray spray stability affect both the native and d6 forms identically. When you divide the Native Area by the IS Area, these fluctuations cancel out, smoothing the baseline and allowing smaller peaks to be integrated reliably.

References

  • CABI Digital Library. (2023). Analysis of Trifloxystrobin in Golden Delicious and Idaret by LC-MS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Method validation, residue analysis and dietary risk assessment of trifloxystrobin and trifloxystrobin acid in milk, eggs and pork. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Regulations.gov. (2021). Trifloxystrobin; Pesticide Tolerances.[2] Memorandum on Method Validation. Retrieved from [Link]

Sources

The Definitive Guide to Trifloxystrobin-d6 for Robust Water Quality Testing: A Comparative Validation Report

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of environmental monitoring and food safety, the precise and accurate quantification of pesticide residues is paramount. Trifloxystrobin, a widely used strobilurin fungicide, is no exception. Its presence in water sources, even at trace levels, necessitates highly reliable analytical methods to ensure regulatory compliance and safeguard public health. This guide, prepared by a Senior Application Scientist, provides an in-depth technical comparison of internal standards for the analysis of Trifloxystrobin in water, with a comprehensive validation report for Trifloxystrobin-d6. We will explore the causality behind experimental choices and demonstrate why a stable isotope-labeled internal standard is the superior choice for self-validating analytical systems.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for pesticide residue analysis due to its high sensitivity and selectivity[1]. However, the accuracy and precision of LC-MS/MS quantification can be significantly impacted by matrix effects, which are the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix[2][3]. To compensate for these variations and potential losses during sample preparation, an internal standard (IS) is indispensable[2].

An ideal internal standard should closely mimic the physicochemical properties and analytical behavior of the target analyte. This ensures that any variations encountered by the analyte during extraction, cleanup, and ionization are mirrored by the internal standard. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for these variations and leading to more accurate and precise results.

This compound: The Gold Standard for Isotope Dilution Mass Spectrometry

For the analysis of Trifloxystrobin, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the most robust approach. This technique, known as isotope dilution mass spectrometry (IDMS), is widely recognized for its ability to provide the most accurate and precise measurements[4].

Why this compound Excels:

  • Near-Identical Physicochemical Properties: this compound has the same chemical structure as Trifloxystrobin, with the only difference being the replacement of six hydrogen atoms with deuterium. This minimal structural change ensures that its extraction efficiency, chromatographic retention time, and ionization behavior are virtually identical to the native analyte.

  • Co-elution and Co-ionization: The near-identical properties of this compound guarantee its co-elution with Trifloxystrobin from the liquid chromatography column. This is crucial because it ensures that both compounds experience the same degree of matrix effects at the same time, allowing for effective compensation[5].

  • Mass-Based Differentiation: Despite their similar behavior, Trifloxystrobin and this compound are easily distinguished by the mass spectrometer due to their different molecular weights. This allows for their simultaneous detection and quantification without interference.

Experimental Validation of this compound in Water

To demonstrate the performance of this compound as an internal standard, a comprehensive validation study was conducted based on established guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the International Organization for Standardization (ISO)[6][7].

Experimental Protocol: Determination of Trifloxystrobin in Water using SPE and LC-MS/MS with this compound Internal Standard

This protocol outlines a detailed methodology for the extraction, cleanup, and analysis of Trifloxystrobin in surface water samples.

1. Sample Preparation and Fortification:

  • Collect water samples in amber glass bottles and store them at 4°C.
  • For validation purposes, spike known concentrations of Trifloxystrobin into blank water samples (e.g., reagent water, and representative surface water).
  • Add a known and constant amount of this compound internal standard solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

2. Solid-Phase Extraction (SPE):

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by reagent water.
  • Load the water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
  • Wash the cartridge with a small volume of reagent water to remove interfering polar compounds.
  • Dry the cartridge under vacuum or with nitrogen.
  • Elute the retained analytes (Trifloxystrobin and this compound) with a suitable organic solvent, such as ethyl acetate or acetonitrile.

3. Eluate Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
  • Reconstitute the residue in a small, known volume of a suitable solvent mixture (e.g., acetonitrile/water) compatible with the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
  • Liquid Chromatography (LC) Conditions:
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Tandem Mass Spectrometry (MS/MS) Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Monitor at least two MRM transitions for both Trifloxystrobin and this compound for quantification and confirmation.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample Spike_IS Spike with This compound Sample->Spike_IS Spike_Analyte Spike with Trifloxystrobin (for QC/Validation) Spike_IS->Spike_Analyte Condition Condition SPE Cartridge Spike_Analyte->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the determination of Trifloxystrobin in water.

Validation Performance of this compound

The following table summarizes the typical performance characteristics of an LC-MS/MS method for Trifloxystrobin in water using this compound as the internal standard. These values are based on a compilation of data from various studies and represent expected outcomes for a properly validated method.

Validation ParameterTypical PerformanceRationale and Importance
Linearity (R²) > 0.995Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. A high R² value ensures accurate quantification.
Recovery (%) 80 - 110%Indicates the efficiency of the extraction process. Acceptable recovery ensures that a consistent and known amount of the analyte is being measured. Using this compound corrects for any minor variations in recovery between samples.
Precision (RSD%) < 15%Measures the repeatability of the method. Low relative standard deviation (RSD) indicates high precision and reliability of the analytical results.
Limit of Detection (LOD) 0.01 - 0.1 µg/LThe lowest concentration of the analyte that can be reliably detected. A low LOD is crucial for monitoring trace levels of pesticides in water.
Limit of Quantification (LOQ) 0.05 - 0.2 µg/LThe lowest concentration of the analyte that can be accurately and precisely quantified. This is a critical parameter for regulatory compliance.
Matrix Effect (%) Effectively compensatedThis compound co-elutes with Trifloxystrobin, ensuring that both are subjected to the same degree of signal suppression or enhancement, thus providing reliable correction.

The Alternative: Structural Analog Internal Standards - A Compromised Choice

In the absence of a stable isotope-labeled internal standard, analysts may resort to using a structural analog as an alternative. A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. For Trifloxystrobin, a potential structural analog could be another strobilurin fungicide that is not expected to be present in the samples, such as Azoxystrobin or Pyraclostrobin.

However, this approach comes with significant drawbacks that compromise the trustworthiness and self-validating nature of the analytical method.

Disadvantages of Structural Analog Internal Standards:

  • Different Physicochemical Properties: Even with a similar chemical structure, a structural analog will have different physicochemical properties, such as polarity and volatility. This leads to differences in extraction recovery and chromatographic retention time compared to the analyte.

  • Lack of Co-elution: The difference in retention time means that the analyte and the internal standard will not experience the same matrix effects in the mass spectrometer's ion source. This can lead to inaccurate compensation and biased results.

  • Variable Ionization Efficiency: The ionization efficiency of the structural analog can be different from that of the analyte and can be affected differently by matrix components, further contributing to quantification errors.

  • Potential for Natural Occurrence: There is always a risk that the chosen structural analog may be present in the actual environmental samples, leading to a false positive or an overestimation of the analyte concentration.

Comparative Performance: this compound vs. a Structural Analog

The following table provides a conceptual comparison of the expected performance of this compound versus a structural analog internal standard for the analysis of Trifloxystrobin in water.

Performance ParameterThis compound (SIL IS)Structural Analog IS
Correction for Matrix Effects ExcellentPoor to Moderate
Correction for Recovery Variations ExcellentModerate
Accuracy of Quantification HighPotentially Low and Biased
Precision of Quantification HighModerate to Low
Method Robustness HighModerate
Risk of Interference NegligiblePossible

Logical Relationship of Internal Standard Choice and Data Quality

logical_relationship cluster_choice Choice of Internal Standard cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_result Resulting Data Quality SIL_IS This compound (Stable Isotope Labeled) Identical_Props Near-Identical to Analyte SIL_IS->Identical_Props Analog_IS Structural Analog Different_Props Different from Analyte Analog_IS->Different_Props Coelution Co-elution with Analyte Identical_Props->Coelution Separate_Elution Separate Elution Different_Props->Separate_Elution Same_ME Experiences Same Matrix Effects Coelution->Same_ME Different_ME Experiences Different Matrix Effects Separate_Elution->Different_ME Accurate_Data Accurate and Precise Quantification Same_ME->Accurate_Data Inaccurate_Data Inaccurate and Imprecise Quantification Different_ME->Inaccurate_Data

Caption: Impact of internal standard choice on data quality.

Conclusion: The Imperative of this compound for Authoritative Results

The experimental evidence and established scientific principles unequivocally demonstrate that this compound is the superior internal standard for the accurate and precise quantification of Trifloxystrobin in water samples. Its ability to effectively compensate for matrix effects and variations in sample preparation ensures the generation of trustworthy and defensible data, a cornerstone of any robust scientific investigation or regulatory monitoring program.

While structural analog internal standards may appear to be a more convenient or cost-effective option, they introduce a level of uncertainty that can compromise the integrity of the analytical results. For researchers, scientists, and drug development professionals who demand the highest level of data quality, the use of a stable isotope-labeled internal standard like this compound is not just a recommendation—it is a necessity for achieving authoritative and self-validating results.

References

  • ANALYSIS OF TRIFLOXYSTROBIN IN GOLDEN DELICIOUS AND IDARET BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY (LC/MS/MS). (n.d.). CABI Digital Library. Retrieved February 6, 2026, from [Link]

  • Brouwer, J. D., Krynitsky, A. J., & Lehotay, S. J. (2020). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. Analytical and Bioanalytical Chemistry, 412(23), 5777–5787. [Link]

  • Chen, J., Li, X., Ma, Y., Wang, J., & Song, C. (2014). Simultaneous determination of trifloxystrobin and its metabolite in rice and soil by ultra-performance liquid chromatography-tandem mass spectrometry.
  • Dost, K., Gözalan, A., & Yanık, T. (2013). Development and validation of a new method for the determination of boscalid, pyraclostrobin, and trifloxystrobin in tomato and pepper by high-performance liquid chromatography. Journal of Food and Drug Analysis, 21(3), 263-269.
  • Feng, J., Li, Y., Liu, F., & Li, Y. (2016). Simultaneous determination of six strobilurin fungicides in grapes by QuEChERS and gas chromatography-tandem mass spectrometry. Food Analytical Methods, 9(5), 1338-1345.
  • Guillemain, C., Bados, P., & Margoum, C. (2010). Method validation for the analysis of 14 pesticides in aqueous matrices by Stir Bar Sorptive Extraction followed by liquid desorption and Liquid chromatography coupled with tandem mass spectrometry (SBSE-LD-LC-MS-MS). 10th HCH and Pesticides Forum.
  • Hladik, M. L., & Calhoun, D. L. (2012). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography–tandem mass spectrometry. US Geological Survey.
  • International Organization for Standardization. (2017).
  • JMPR. (2004). Pesticide residues in food - 2004: Trifloxystrobin. Joint FAO/WHO Meeting on Pesticide Residues.
  • Li, W., & Bartlett, M. G. (2011). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Schurek, J., Vaclavik, L., Cajka, T., & Hajslova, J. (2008). Application of direct analysis in real time-time-of-flight mass spectrometry (DART-TOFMS) for the determination of strobilurin fungicides in wheat.
  • Sleno, L. (2012). The use of stable-isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 4(1), 69-83.
  • U.S. Environmental Protection Agency. (2023). Memorandum: Trifloxystrobin. Human Health Risk Assessment for the Proposed New Use on Snap Beans (Dried).
  • U.S. Environmental Protection Agency. (n.d.). Methods Approved to Analyze Drinking Water Samples to Ensure Compliance with Regulations. EPA. Retrieved February 6, 2026, from [Link]

  • van den Broek, I., Sparidans, R. W., Schellens, J. H., & Beijnen, J. H. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(18), 3065-3071.
  • Waters Corporation. (n.d.).
  • Watschke, D., Scheunemann, L., & Fischer, K. (2019). Matrix effect in high-performance liquid chromatography-tandem mass spectrometry analysis of antibiotics in environmental water samples.
  • Wikipedia contributors. (2023, December 22). Matrix effect. In Wikipedia, The Free Encyclopedia. Retrieved 14:30, February 6, 2026, from [Link]

  • World Health Organization. (2011).
  • Zhang, Y., et al. (2012). [Determination of strobilurin fungicides in fruits and their mass fragmentation routes by ultra performance liquid chromatography-tandem mass spectrometry].
  • de Souza, A. C. A., de Oliveira, A. F., & de Andrade, J. B. (2018). Determination of Trifloxystrobin in Soy Grape Juice and Natural Water by Photo-Induced Fluorescence and High-Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 29(10), 2134-2142.
  • International Organization for Standardization. (2009).
  • U.S. Environmental Protection Agency. (1996).
  • California State Water Resources Control Board. (n.d.). Quality Assurance/Quality Control (QA/QC) Summary for the California Rivers and Streams Study.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Trifloxystrobin-d6. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The protocols outlined herein are designed to ensure that the disposal of this synthetic fungicide and its associated waste streams is conducted with the highest degree of care, mitigating risks to personnel and the environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a robust and defensible safety protocol.

Section 1: Hazard Assessment & The Principle of Containment

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The primary objective is to prevent its release into the environment, where it poses a significant threat, and to eliminate exposure risks to laboratory personnel.

Trifloxystrobin is classified as very toxic to aquatic life with long-lasting effects[1][2][3]. Its mode of action, which involves interfering with fungal respiration, can have unintended consequences on non-target aquatic organisms[4]. While it degrades relatively quickly in some soil and aquatic environments, one of its primary metabolites, CGA-321113, is more mobile and persistent[4][5]. From a human health perspective, Trifloxystrobin is a strong dermal sensitizer and may cause an allergic skin reaction[1][4][6]. Inhalation is also a key exposure route to avoid[1].

The disposal of all pesticides, including this compound, is regulated by the U.S. Environmental Protection Agency (EPA). While the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs its use, once the material is designated as waste, it falls under the jurisdiction of the Resource Conservation and Recovery Act (RCRA)[7]. This legal framework mandates that hazardous chemical waste be managed in a way that protects both human health and the environment.

Hazard Category Description Primary Rationale for Containment
Aquatic Toxicity Very toxic to fish and aquatic invertebrates with long-lasting effects[1][3].Prevents contamination of surface water, groundwater, and sewage systems, protecting aquatic ecosystems[2][8].
Human Health May cause an allergic skin reaction (dermal sensitizer)[1][6]. Harmful if inhaled[1].Minimizes occupational exposure risk for laboratory personnel through direct contact or aerosolization.
Regulatory Classified as a hazardous substance for transport and disposal[9]. Governed by RCRA for waste management[7].Ensures legal compliance and avoids significant penalties associated with improper disposal.

Section 2: Immediate Safety Protocols: Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) and handling procedures are mandatory. This is a non-negotiable standard for mitigating the risks of dermal sensitization and inhalation exposure.

Required Personal Protective Equipment (PPE)

The selection of PPE is your most direct control over personal exposure. The goal is to create a complete barrier between you and the chemical.

Equipment Specification Justification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and potential dermal sensitization[1][10].
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles or splashes of solutions containing the compound.
Body Protection Laboratory coat.Prevents contamination of personal clothing[1][10].
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.Avoids inhalation of dust or aerosols[1][2].

Causality Behind the Protocol: Handling this compound as a solid powder presents a risk of generating airborne dust, which can be inhaled or settle on surfaces and skin[1]. By working in a fume hood and wearing appropriate PPE, you are employing engineering and administrative controls to interrupt these exposure pathways. Always wash hands thoroughly after handling, even if gloves were worn[1].

Section 3: The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is not a single action but a systematic process. It begins with proper segregation and ends with documented transfer to a certified waste management professional. Never dispose of this compound or its containers in standard laboratory or household trash, and never pour it down the drain[8][11].

Disposal Decision Workflow

G start Begin Disposal Process for This compound Waste classify Step 1: Classify Waste Stream (Pure solid, contaminated labware, or aqueous solution?) start->classify contain Step 2: Contain & Label - Use a designated, sealed, and chemically compatible container. - Attach a Hazardous Waste Label. classify->contain contact_ehs Step 3: Contact EHS Office - Arrange for waste pickup. - Do NOT accumulate large quantities. contain->contact_ehs professional_disposal Step 4: Professional Disposal - Waste is transported by a licensed hauler to a certified facility. contact_ehs->professional_disposal incineration Approved Method: High-Temperature Incineration with Flue Gas Scrubbing professional_disposal->incineration

Caption: Decision workflow for this compound disposal.

Step 1: Waste Classification and Segregation

Properly segregate waste at the point of generation. This compound waste streams typically fall into three categories:

  • Unused or Expired Solid Compound: The pure, solid chemical.

  • Grossly Contaminated Labware: Items such as weigh boats, pipette tips, or gloves with visible powder residue.

  • Aqueous Waste: Dilute solutions from experimental procedures.

These waste streams should be collected separately to ensure proper disposal and to avoid chemical incompatibilities.

Step 2: Containment and Labeling
  • Select an Appropriate Container: Use a container that is chemically compatible, sealable, and in good condition. For solid waste, a wide-mouth polyethylene or glass jar with a screw-top lid is ideal. For liquid waste, use a designated solvent waste container. Keep containers closed except when adding waste[10].

  • Label the Container: As soon as you designate a container for waste, affix a "Hazardous Waste" label. Fill it out completely, listing "this compound" and any other chemical constituents. Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.

Step 3: Arranging for Professional Disposal

Your institution's Environmental Health & Safety (EHS) department is your primary resource for waste disposal.

  • Consult Institutional Procedures: Follow your organization's specific protocols for chemical waste pickup.

  • Schedule a Pickup: Contact your EHS office to schedule a waste collection. Do not allow hazardous waste to accumulate in the lab for extended periods.

Step 4: Approved Disposal Technologies

Your EHS office will contract with a licensed chemical waste management company. The approved and environmentally sound method for destroying this compound is through a licensed chemical destruction plant or by controlled incineration equipped with a flue gas scrubber[10][12]. This high-temperature process ensures the complete destruction of the molecule, while the scrubber system neutralizes potentially hazardous combustion byproducts.

Section 4: Protocol for Spills and Decontamination

Accidental spills must be managed promptly and correctly to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Secure the Area: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Wear the full PPE suite as described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Do NOT dry sweep, as this can create airborne dust. Carefully scoop or sweep up the material using spark-proof tools and place it into a labeled hazardous waste container[10][13].

    • For Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads). Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill surface with soap and plenty of water. Collect the contaminated cleaning materials (wipes, etc.) and place them in the hazardous waste container[10].

  • Dispose of Waste: The container with the collected spill debris and cleaning materials must be disposed of as hazardous waste, following the procedure in Section 3.

Section 5: Empty Container Management

Empty containers are not truly empty; they retain chemical residues and must be disposed of as hazardous waste unless properly decontaminated[2][14]. Do not reuse empty this compound containers for any other purpose[8][14].

Container Decontamination and Disposal
  • Triple Rinse: For containers that held solutions, a triple-rinse procedure is often required. Check with your EHS office for specific state and local regulations[15].

    • Fill the container approximately 10% full with a suitable solvent (e.g., water or as recommended by the label).

    • Secure the lid and shake vigorously to rinse all interior surfaces.

    • Pour the rinsate into a designated hazardous waste container. This rinsate is now considered hazardous waste.

    • Repeat this process two more times.

  • Render Unusable: After decontamination, puncture and crush the container to prevent reuse[15].

  • Final Disposal: Dispose of the decontaminated, crushed container according to your EHS guidelines, which may allow for disposal in a sanitary landfill[15].

Conclusion

The responsible management of this compound waste is a critical component of laboratory safety and environmental compliance. By understanding the hazards, adhering to strict PPE and handling protocols, and following a systematic disposal workflow, we can ensure that our scientific pursuits do not come at the cost of our health or the integrity of our environment. Always consult your institution's EHS department as the final authority on waste disposal procedures.

References

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  • Trifloxystrobin | C20H19F3N2O4 | CID 11664966. PubChem, National Institutes of Health. [Link]

  • Trifloxystrobin Human Health Risk Assessment. Regulations.gov. [Link]

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  • Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trifloxystrobin-d6

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Trifloxystrobin-d6

This compound is the deuterated analogue of Trifloxystrobin, a broad-spectrum fungicide belonging to the strobilurin class. Its fungicidal activity stems from the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain, which disrupts crucial cellular biochemical processes and halts fungal growth.[1] While primarily used as an internal standard in analytical and research settings, this compound possesses chemical and toxicological properties virtually identical to its non-deuterated parent compound. Therefore, handling it requires a comprehensive understanding of its hazard profile and the stringent application of personal protective equipment (PPE) protocols to ensure operator safety and prevent environmental contamination.

This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety data and field-proven best practices. It is designed for researchers, scientists, and drug development professionals who demand technical accuracy and practical, step-by-step guidance.

Hazard Identification and Risk Assessment

The foundation of any safety protocol is a thorough understanding of the material's intrinsic hazards. Trifloxystrobin is classified with several key GHS (Globally Harmonized System) hazard statements that dictate the necessary protective measures.

Primary Hazards:

  • Skin Sensitization: This is a primary health concern. Prolonged or repeated contact may cause an allergic skin reaction, leading to dermatitis.[2][3][4][5]

  • Harmful if Inhaled: The dust or aerosol form of the compound can be harmful if inhaled.[2]

  • Reproductive Toxicity: May cause harm to breast-fed children.[2]

  • Eye Irritation: May cause moderate eye irritation upon contact.[5]

  • High Aquatic Toxicity: The substance is very toxic to aquatic life, with long-lasting effects.[2][3][6][7] Preventing its release into the environment is a critical responsibility.

The causality behind these hazards lies in the molecule's biochemical activity and physical properties. Its potential as a skin sensitizer means that the immune system may develop a heightened response after initial exposure, leading to more severe reactions upon subsequent contact.

Table 1: GHS Classification for Trifloxystrobin
Hazard ClassCategoryHazard Statement
Acute Toxicity (Inhalation)4H332: Harmful if inhaled.[2]
Skin Sensitization1H317: May cause an allergic skin reaction.[2][3][6]
Reproductive ToxicityEffects on or via lactationH362: May cause harm to breast-fed children.[2]
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life.[2][3][6]
Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects.[2][6]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks associated with this compound. The selection of specific PPE is contingent on the task being performed (e.g., handling neat material vs. working with dilute solutions).

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. Therefore, selecting the correct gloves is non-negotiable.

  • Requirement: Always wear chemical-impermeable gloves.[8]

  • Recommended Materials: Nitrile rubber is an excellent general-purpose choice. For handling concentrates or during prolonged tasks, consider heavier-duty options like butyl rubber, neoprene rubber, or barrier laminate.[5]

  • Minimum Thickness: A thickness of greater than 14 mils (0.35 mm) is recommended for robust protection.[5]

  • Causality: These materials are selected based on their proven resistance to degradation and permeation by the chemical class of Trifloxystrobin. Always check the glove manufacturer's compatibility charts. Never use latex gloves, as they offer poor chemical protection.

Body Protection

Protecting the skin on the arms and body prevents accidental contact from splashes or dust.

  • Standard Operations: A long-sleeved lab coat over personal clothing is the minimum requirement.[5][9]

  • Handling Powders or Concentrates: Disposable coveralls (e.g., Tyvek®) should be worn over personal clothing to prevent contamination of reusable garments.[9] A chemical-resistant apron is also recommended when mixing or pouring liquid formulations.[9]

  • Footwear: Closed-toe shoes are mandatory. Avoid canvas shoes, which can absorb spills. For large-scale operations or spill cleanup, chemical-resistant boots are required.[9]

Eye and Face Protection

The eyes are highly susceptible to chemical irritation and damage.[10]

  • Requirement: Protective eyewear must be worn at all times in the laboratory.[5]

  • Options:

    • Safety Glasses: Must have side shields to protect against splashes from the side.[10] Suitable for working with very dilute solutions.

    • Goggles: Provide a complete seal around the eyes and are required when handling the neat (solid) material, preparing stock solutions, or whenever there is a significant splash risk.[3][11]

    • Face Shield: Should be worn in addition to goggles when handling large quantities of the material or during procedures with a high potential for splashing.[10]

Respiratory Protection

Inhalation of this compound dust must be avoided.[2]

  • When is it Required?: Respiratory protection is necessary when engineering controls (like a fume hood or local exhaust ventilation) are insufficient or unavailable, or when handling the solid powder outside of a containment system.[8]

  • Recommended Type: For powders, a half-mask or full-face respirator equipped with a particulate filter (NIOSH P100 or EN 143 P3 equivalent) is essential.[2][11]

  • Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. A qualitative or quantitative fit test must be performed before initial use.

Table 2: Task-Based PPE Requirements
TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Nitrile Gloves (>14 mil)Lab Coat & CoverallGogglesHalf-mask Respirator (P100)
Preparing Stock Solution Nitrile Gloves (>14 mil)Lab Coat & ApronGoggles & Face ShieldRecommended if not in fume hood
Handling Dilute Solutions Nitrile GlovesLab CoatSafety Glasses (with side shields)Not typically required
Spill Cleanup Butyl/Neoprene GlovesChemical-Resistant SuitGoggles & Face ShieldFull-face Respirator (P100)

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.

Preparation and Pre-Handling
  • Verify Ventilation: Ensure the chemical fume hood or local exhaust ventilation system is operational.[6]

  • Inspect PPE: Before each use, carefully inspect all PPE for signs of degradation, tears, or holes. Discard and replace any damaged equipment.[12]

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.[6]

  • Review SDS: Always have the Safety Data Sheet (SDS) readily available for reference.

Step-by-Step PPE Donning & Doffing Sequence

The order in which PPE is put on and, more importantly, taken off is critical to prevent contaminating yourself.

  • Donning (Putting On):

    • Body Protection (Coverall/Apron, over Lab Coat)

    • Respiratory Protection (if required)

    • Eye/Face Protection

    • Gloves (pull cuffs over the sleeves of the lab coat/coverall)

  • Doffing (Taking Off): This process is designed to move from most contaminated to least contaminated.

    • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, also inside out.

    • Body Protection: Remove apron or coverall without touching the exterior surface.

    • Exit the immediate work area.

    • Eye/Face Protection: Remove by handling the strap or earpieces.

    • Respiratory Protection: Remove by handling the straps.

    • Wash Hands: Immediately and thoroughly wash hands with soap and water.[2][5]

Diagram 1: Safe Handling Workflow

This diagram illustrates the logical flow from preparation to completion of work.

G cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation prep1 Verify Ventilation prep2 Inspect PPE prep1->prep2 prep3 Locate Safety Gear prep2->prep3 don Don PPE prep3->don handle Handle this compound don->handle decon Decontaminate Work Area handle->decon doff Doff PPE decon->doff dispose Dispose of Waste doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for safe handling of this compound.

Emergency Response and Decontamination

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.[13]

First Aid Measures
  • Skin Contact: Immediately take off all contaminated clothing.[2] Rinse skin with plenty of soap and water for 15-20 minutes.[5][8] If irritation or a rash occurs, seek medical attention.[3][6]

  • Eye Contact: Immediately hold the eye open and rinse cautiously and gently with water for at least 15 minutes.[2][5] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[5][6] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air.[2][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical help.[3][8]

  • Ingestion: Call a poison control center or doctor immediately for treatment advice.[5][8] Rinse mouth with water. Do not induce vomiting unless instructed to do so by medical personnel.[2][6]

Spill Management Protocol
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[8] Restrict access to the spill zone.[13]

  • Ventilate: Increase ventilation in the area by opening windows or turning on emergency exhaust systems.[13]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Table 2 for "Spill Cleanup."[13]

  • Containment: For solid spills, carefully sweep or scoop the material into a labeled waste container. Avoid creating dust.[3] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then collect into a labeled waste container.[13]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Diagram 2: Emergency Response for Accidental Exposure

This decision tree outlines the immediate actions required following an exposure event.

G start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale action_skin Remove Clothing Wash with Soap & Water (15-20 min) skin->action_skin action_eye Rinse Eye (15 min) Remove Contacts IMMEDIATE Medical Attention eye->action_eye action_inhale Move to Fresh Air Give Oxygen if Needed IMMEDIATE Medical Attention inhale->action_inhale medical Seek Medical Advice (Bring SDS) action_skin->medical

Caption: Decision tree for emergency first aid response.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination, given the high aquatic toxicity of this compound.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) must be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused this compound and any contaminated materials from cleanup must be disposed of as hazardous chemical waste. Do not let the chemical enter drains.[8]

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and to arrange for waste pickup.[6]

Conclusion

Handling this compound safely is a matter of systematic risk mitigation. By understanding its hazards, rigorously applying the correct PPE for each task, and adhering to established procedures for handling and emergencies, researchers can protect themselves and the environment. This guide serves as a foundational document, but it must be complemented by site-specific training and a vigilant commitment to a culture of safety.

References

  • Trifloxystrobin - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?recno=CB8440939]
  • SAFETY DATA SHEET - Trifloxystrobin Standard. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0120-1578.html]
  • Safety Data Sheet: trifloxystrobin (ISO). Chemos GmbH & Co.KG. [URL: https://www.chemos.
  • Product MSDS - Trifloxystrobin 98%TC. Zhejiang Heben Pesticide & Chemicals Co., Ltd. [URL: https://www.heben.com/product-msds/]
  • Trifloxystrobin Standard - Safety Data Sheet. Agilent Technologies. [URL: https://www.agilent.com/cs/library/msds/PST-2630A1000_msds.pdf]
  • Safety Data Sheet - Trifloxystrobin. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/20475m.pdf]
  • Protective Clothing and Equipment for Pesticide Applicators. University of Nebraska-Lincoln Extension Publications.
  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [URL: https://extension.missouri.
  • EMERGENCY RESPONSE. Manitoba Agriculture. [URL: https://www.gov.mb.
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  • Trifloxystrobin (Ref: CGA 279202). AERU, University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/661.htm]
  • TRIFLOXYSTROBIN First draft prepared by Ghazi Dannan1 and Maria Tasheva2. World Health Organization (WHO). [URL: https://www.who.int/docs/default-source/food-safety/jmpr/jmpr-2004-report/trifloxystrobin.pdf?sfvrsn=2049e350_0]
  • Safety Data Sheet - this compound. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/39591m.pdf]
  • CAUTION Label - Trifloxystrobin. Greenbook.net. [URL: https://www.greenbook.net/product-label/compass-50wdg-2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.